RO8994
描述
属性
IUPAC Name |
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAVORBGFDSMA-ISKXDESKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RO8994: A Technical Guide to its Mechanism of Action in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO8994 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. In cancer cells harboring wild-type p53, this compound acts by disrupting the protein-protein interaction between p53 and its primary negative regulator, MDM2. This inhibition leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions. The reactivation of the p53 signaling pathway culminates in cell cycle arrest and apoptosis, positioning this compound as a promising therapeutic agent for a range of p53 wild-type malignancies. This document provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
In healthy cells, the tumor suppressor protein p53 is maintained at low levels through a negative feedback loop orchestrated by MDM2. MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] Many cancers with wild-type p53 evade apoptosis by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive capabilities.
This compound is a spiroindolinone-based compound designed to fit into the p53-binding pocket of MDM2 with high affinity.[2][3] By occupying this pocket, this compound competitively inhibits the binding of p53 to MDM2. This disruption of the MDM2-p53 interaction has two primary consequences:
-
p53 Stabilization: Shielded from MDM2-mediated degradation, p53 accumulates in the nucleus.
-
p53 Activation: The accumulated p53 is free to act as a transcription factor, upregulating the expression of its target genes.
The activation of the p53 pathway by this compound is non-genotoxic, meaning it does not rely on causing DNA damage to induce a p53 response.[4] This targeted mechanism offers a potential therapeutic window, as it selectively induces apoptosis in tumor cells with overactive MDM2, while primarily causing a reversible cell cycle arrest in normal cells.
Signaling Pathway
The mechanism of action of this compound in p53 wild-type cells can be visualized as a clear signaling cascade.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays across a panel of p53 wild-type cancer cell lines.
| Assay Type | Cell Line | Description | IC50 (nM) | Reference |
| HTRF Binding Assay | - | Measures the ability of this compound to disrupt the MDM2-p53 interaction in a biochemical assay. | 5 | [4] |
| MTT Proliferation Assay | SJSA-1 (Osteosarcoma) | Measures the inhibition of cell proliferation. | 20 | [4] |
| MTT Proliferation Assay | RKO (Colon Carcinoma) | Measures the inhibition of cell proliferation. | Data not available | [2] |
| MTT Proliferation Assay | HCT116 (Colon Carcinoma) | Measures the inhibition of cell proliferation. | Data not available | [2] |
In Vivo Efficacy in SJSA-1 Xenograft Model [4]
| Dose (mg/kg) | Effect on Tumor Growth |
| 1.56 | >60% Tumor Growth Inhibition |
| 3.125 | Tumor Stasis |
| 6.25 | Tumor Regression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantifies the ability of a compound to inhibit the protein-protein interaction between MDM2 and p53.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are used.
-
Detection reagents include a Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
-
Assay Procedure:
-
All reagents are diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
In a 384-well low-volume white plate, dispense the GST-MDM2, biotinylated p53 peptide, and varying concentrations of this compound.
-
Add the detection reagents (anti-GST-Europium cryptate and Streptavidin-XL665).
-
Incubate the plate at room temperature for 4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
The plate is read on an HTRF-compatible microplate reader. The fluorescence is measured at 620 nm (cryptate emission) and 665 nm (FRET signal).
-
The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated.
-
IC50 values are determined by plotting the HTRF ratio against the log of the this compound concentration and fitting the data to a four-parameter logistic model.
-
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Harvest p53 wild-type cells (e.g., SJSA-1) and seed them in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation:
-
SJSA-1 cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Treatment:
-
Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered, typically by oral gavage, at various doses. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
The study continues for a specified period or until tumors in the control group reach a defined endpoint.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This compound is a highly potent and selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its mechanism of action, centered on the disruption of the MDM2-p53 interaction, leads to p53-mediated cell cycle arrest and apoptosis. The robust in vitro and in vivo activity, particularly in MDM2-amplified models such as SJSA-1, underscores its potential as a targeted cancer therapeutic. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on p53-MDM2 targeted therapies.
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
The Molecular Target of RO8994: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO8994 is a potent and selective small-molecule inhibitor targeting the Mouse double minute 2 homolog (MDM2) protein.[1][2][3] As a key negative regulator of the p53 tumor suppressor, MDM2 is a critical target in oncology drug discovery.[4] this compound belongs to the spiroindolinone class of compounds and has demonstrated significant preclinical activity by disrupting the MDM2-p53 protein-protein interaction.[2][3][5] This guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation.
The Molecular Target: MDM2
The primary molecular target of this compound is the MDM2 protein.[1][2][3] MDM2 is an E3 ubiquitin ligase that plays a central role in the regulation of the p53 tumor suppressor protein.[4] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4]
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the p53-binding pocket on the MDM2 protein.[5] This direct binding physically obstructs the interaction between MDM2 and p53. The consequences of this inhibition are:
-
p53 Stabilization: By preventing MDM2-mediated ubiquitination, this compound leads to the accumulation of cellular p53.[4]
-
Activation of p53 Pathway: Stabilized p53 can then translocate to the nucleus and activate the transcription of its target genes.
-
Induction of Apoptosis: The upregulation of pro-apoptotic genes, such as PUMA, by activated p53 ultimately leads to programmed cell death in cancer cells.[4]
Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 stabilization and apoptosis.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Assay Type | Value (IC50) | Cell Line/System | Reference |
| HTRF Binding Assay | 5 nM | Recombinant Proteins | [1][2] |
| MTT Proliferation Assay | 20 nM | SJSA-1 (Osteosarcoma) | [1][2] |
| MTT Proliferation Assay | 13 nM | SJSA-1 (Osteosarcoma) | [5] |
| MTT Proliferation Assay | 3 nM | RKO (Colon Carcinoma) | [5] |
| MTT Proliferation Assay | 2 nM | HCT116 (Colon Carcinoma) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the in vitro binding affinity of this compound to the MDM2 protein.
Protocol:
-
Reagents: Recombinant MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compound (this compound).
-
Incubation: The components are incubated together in a microplate to allow for binding to reach equilibrium.
-
Detection: The plate is read using an HTRF-compatible reader. The fluorescence signal is proportional to the amount of p53 peptide bound to MDM2.
-
Data Analysis: The IC50 value is calculated by plotting the HTRF signal against a range of this compound concentrations and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: HTRF Binding Assay
Caption: Workflow for determining the binding affinity of this compound to MDM2.
MTT Proliferation Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., SJSA-1, RKO, HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: MTT Proliferation Assay
Caption: Workflow for assessing the cytotoxic effects of this compound.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models. In a study using an SJSA-1 osteosarcoma tumor xenograft model, which has MDM2 amplification, this compound exhibited dose-dependent tumor growth inhibition.[2] At higher doses, it led to tumor stasis and even regression.[2]
Conclusion
This compound is a highly potent and selective spiroindolinone inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action involves the direct binding to MDM2, leading to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53. The quantitative data from both binding and cellular assays confirm its nanomolar potency. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of MDM2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of MDM2 binding to p53-analogues: affinity, helicity, and applicability to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
RO8994: A Technical Overview of Its Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
RO8994 is a highly potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, developed by Hoffmann-La Roche.[1][2] This technical guide details the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to provide a comprehensive resource for researchers in oncology and drug development. This compound emerged from a structure-based design approach, demonstrating significant potential in preclinical cancer models with wild-type p53.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Therefore, the inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and inducing cancer cell death. This compound was developed as a potent and selective antagonist of this interaction.[1]
Discovery and Design
The discovery of this compound was part of a broader effort at Hoffmann-La Roche to develop small-molecule inhibitors of the p53-MDM2 interaction, building on the successes of earlier compounds like RG7112 (a Nutlin imidazoline-based compound) and RG7388 (a pyrrolidine-based compound).[1][2] Unlike high-throughput screening approaches, this compound was the product of a structure-based de novo design.[1] This rational design strategy combined the structural features of RG7388 with the spiroindolinone core of another MDM2 inhibitor, MI-888.[1] The result was a novel spiroindolinone scaffold with improved pharmacological properties.[1]
Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby blocking the interaction between MDM2 and p53.[1] This inhibition prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 lead to the activation of downstream p53 signaling pathways, culminating in apoptosis and cell cycle arrest in cancer cells that retain wild-type p53.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data
This compound has demonstrated high potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data reported for this compound.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| HTRF Biochemical Binding Assay | IC50 | 5 nM | N/A | [1] |
| Cellular Antiproliferative Assay | IC50 | 13 nM | SJSA-1 | [1] |
| Cellular Antiproliferative Assay | IC50 | 7 nM | SJSA-1 | [1] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dosage | Outcome | Reference |
| SJSA-1 Osteosarcoma Xenograft | 1.56 mg/kg, qd (oral) | >60% tumor growth inhibition | [4] |
| SJSA-1 Osteosarcoma Xenograft | 3.125 mg/kg, qd (oral) | Tumor stasis | [4] |
| SJSA-1 Osteosarcoma Xenograft | 6.25 mg/kg, qd (oral) | Durable tumor regression | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
While the specific, detailed internal protocols for this compound from Hoffmann-La Roche are not publicly available, the following sections describe the standard methodologies for the key experiments cited in the development of this compound and similar compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to measure the inhibition of the p53-MDM2 interaction.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). One of the interacting proteins (e.g., MDM2) is labeled with the donor, and the other (a p53-derived peptide) is labeled with the acceptor. When the proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. A small-molecule inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, anti-GST antibody labeled with Europium cryptate, and streptavidin-d2.
-
Assay Buffer: A suitable buffer, such as PBS with 0.1% BSA and 0.1% Tween 20.
-
Procedure:
-
Add assay buffer to the wells of a low-volume 384-well plate.
-
Add the test compound (this compound) at various concentrations.
-
Add the GST-MDM2 and biotinylated p53 peptide.
-
Add the anti-GST-Europium cryptate and streptavidin-d2 detection reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
Figure 2: General workflow for an HTRF-based p53-MDM2 interaction assay.
SJSA-1 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of MDM2 inhibitors. The SJSA-1 cell line is derived from a human osteosarcoma and is characterized by wild-type p53 and MDM2 gene amplification, making it highly sensitive to MDM2 inhibition.
General Protocol:
-
Cell Culture: SJSA-1 cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation:
-
Harvest SJSA-1 cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition, stasis, or regression.
Pharmacokinetics and Tolerability
This compound was reported to be orally bioavailable and well-tolerated in dose-range-finding studies in both rodents and non-rodents.[1] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability percentages from these studies are not detailed in the available literature.
Development Status and Conclusion
This compound was identified as a potent and selective spiroindolinone inhibitor of the p53-MDM2 interaction with promising preclinical in vitro and in vivo activity.[1] Despite its strong preclinical profile, further clinical development data for this compound has not been publicly presented. The focus of Roche's clinical development for MDM2 inhibitors appears to have shifted to other compounds such as idasanutlin (RG7388). Nevertheless, the discovery and development of this compound represent a significant advancement in the rational design of small-molecule inhibitors of protein-protein interactions for cancer therapy. The data and methodologies associated with its preclinical evaluation continue to be a valuable reference for researchers in the field.
References
Spiroindolinone MDM2 Inhibitors: A Technical Guide to RO8994 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of spiroindolinone inhibitors of the MDM2-p53 protein-protein interaction, with a particular focus on the potent and selective inhibitor, RO8994. This document details the mechanism of action, quantitative binding and activity data, and key experimental protocols relevant to the study of these promising anti-cancer agents.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its activity in check. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.
The discovery of small molecules that can inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. Among the most potent and selective classes of MDM2 inhibitors are the spiroindolinones. These compounds mimic the key interactions of p53 with MDM2, leading to the stabilization and activation of p53 and subsequent tumor cell death. This compound is a highly potent and selective spiroindolinone MDM2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.
Mechanism of Action
Spiroindolinone MDM2 inhibitors act as p53 mimetics. The p53 protein binds to a hydrophobic cleft on the N-terminal domain of MDM2, primarily through the interactions of three key amino acid residues: Phe19, Trp23, and Leu26. Spiroindolinone compounds are designed to occupy this same pocket, effectively blocking the binding of p53. This disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and degradation of p53. The resulting accumulation of p53 in the nucleus leads to the transactivation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related spiroindolinone MDM2 inhibitors.
Table 1: In Vitro Binding Affinity and Cellular Potency of Spiroindolinone MDM2 Inhibitors
| Compound | HTRF IC50 (nM)[1] | SJSA-1 IC50 (nM)[1] | RKO IC50 (nM) | HCT116 IC50 (nM) |
| This compound | 5[1] | 13[1] | - | - |
| RG7388 | - | - | - | - |
| MI-888 | - | - | - | - |
| MI-1061 | - | 100[2] | - | 250[2] |
Data not available for all compounds and assays in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model
| Dose (mg/kg, oral, qd) | Tumor Growth Inhibition (%)[1] | Outcome[1] |
| 1.56 | >60%[1] | Significant Inhibition[1] |
| 3.125 | - | Tumor Stasis[1] |
| 6.25 | - | Tumor Regression[1] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is for a competitive binding assay to determine the IC50 of an inhibitor for the MDM2-p53 interaction.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the GST-MDM2 protein and the biotin-p53 peptide to each well.
-
Add 2 µL of a solution containing the anti-GST-Eu(K) antibody and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MTT Cell Proliferation Assay
This protocol is for determining the cytotoxic effect of spiroindolinone inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., SJSA-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo SJSA-1 Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of a spiroindolinone inhibitor in a mouse xenograft model.[3]
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Procedure:
-
Subcutaneously inject 1 x 10^7 SJSA-1 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[3]
-
Monitor tumor growth with caliper measurements.
-
When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[3]
-
Prepare the test compound (e.g., this compound) in a suitable vehicle for oral gavage.
-
Administer the compound or vehicle to the respective groups daily (or as per the desired dosing schedule).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Synthesis of Spiroindolinone MDM2 Inhibitors
The synthesis of spiroindolinone MDM2 inhibitors typically involves a multi-step process. A key reaction is often a [3+2] cycloaddition to construct the core spiro-pyrrolidine ring system. While the specific, detailed synthesis protocol for this compound is proprietary and not publicly available, a general synthetic approach for this class of compounds is outlined below.
General Synthetic Scheme:
-
Synthesis of the Isatin Precursor: Substituted isatins are often the starting point. These can be synthesized through various methods, such as the Sandmeyer isatin synthesis.
-
Formation of the Azomethine Ylide: The isatin is reacted with an amino acid (e.g., sarcosine) to generate an azomethine ylide in situ.
-
[3+2] Cycloaddition: The azomethine ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as a substituted chalcone, to form the spiro[oxindole-3,3'-pyrrolidine] core.
-
Further Functionalization: The resulting spiro-oxindole scaffold can be further modified through standard organic chemistry transformations to introduce the desired substituents found in potent inhibitors like this compound.
Conclusion
Spiroindolinone MDM2 inhibitors, exemplified by this compound, represent a promising class of targeted anti-cancer therapeutics. Their ability to reactivate the p53 tumor suppressor pathway by disrupting the MDM2-p53 interaction has been demonstrated through robust preclinical data. This technical guide provides a foundational understanding of these compounds, including their mechanism of action, key quantitative data, and essential experimental protocols. Further research and clinical development of these inhibitors are warranted to fully realize their therapeutic potential in the treatment of cancers with a wild-type p53 status.
References
The Disruption of the p53-MDM2 Axis by RO8994: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells.[2] The E3 ubiquitin ligase MDM2 is a critical negative regulator of p53.[3] Under normal physiological conditions, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its proteasomal degradation, thus maintaining p53 at low levels.[4] In many cancers with wild-type p53, the p53 signaling pathway is often inactivated through the overexpression of MDM2.[5] Consequently, the inhibition of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions. RO8994 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, representing a promising class of therapeutics for cancers harboring wild-type p53.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the p53 signaling pathway, and the experimental methodologies used to characterize its activity.
This compound: A Potent and Selective MDM2 Antagonist
This compound is a spiroindolinone compound designed to mimic the key interactions of p53 with MDM2, thereby disrupting their binding.[6] This targeted disruption leads to the stabilization and activation of p53, triggering downstream signaling cascades that result in anti-tumor effects.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Cell Lines | Reference |
| HTRF Binding Assay | IC50 | 5 nM | - | [6] |
| MTT Proliferation Assay | IC50 | 20 nM | SJSA-1, RKO, HCT116 | [6][8] |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in biochemical and cell-based assays.
| Cell Line | Cancer Type | p53 Status | GI50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 |
| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 |
| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 |
| HCT-116 p53+/+ | Colon Cancer | Wild-Type | Potent Inhibition |
| HCT-116 p53-/- | Colon Cancer | Null | 20- to 50-fold weaker activity |
Table 2: Anti-proliferative Activity of MDM2 Inhibitors in Various Cancer Cell Lines. This table shows the growth inhibition (GI50) values for MDM2 inhibitors, including compounds with similar mechanisms to this compound, in different cancer cell lines, highlighting the selectivity for p53 wild-type cells.[9]
The p53 Signaling Pathway and the Impact of this compound
The p53 signaling pathway is a complex network that responds to cellular stress. Upon activation, p53 acts as a transcription factor, regulating the expression of a multitude of target genes involved in cell cycle control, DNA repair, and apoptosis.
Figure 1: The p53 Signaling Pathway and the Mechanism of Action of this compound. This diagram illustrates the central role of p53 in response to cellular stress. MDM2 negatively regulates p53. This compound inhibits MDM2, leading to p53 activation and subsequent downstream effects including cell cycle arrest, DNA repair, and apoptosis.
By inhibiting the p53-MDM2 interaction, this compound leads to the accumulation of p53 protein and the transcriptional activation of its target genes. A key downstream effector is the cyclin-dependent kinase inhibitor p21.[10] Upregulation of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, commitment to apoptosis.[11]
Experimental Protocols
The characterization of this compound's effect on the p53 signaling pathway involves a series of well-established molecular and cellular biology techniques.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the p53-MDM2 Interaction
Co-IP is used to study protein-protein interactions. In this context, it can be used to demonstrate that this compound disrupts the binding of p53 to MDM2 in a cellular context.
Protocol:
-
Cell Lysis: Culture p53 wild-type cancer cells (e.g., SJSA-1) and treat with this compound or a vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either p53 or MDM2 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling mechanisms of p53-mediated tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. medclinrese.org [medclinrese.org]
- 5. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
RO8994: A Technical Guide to its Efficacy in p53 Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8994 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] Developed as a spiroindolinone-based compound, this compound is designed to restore the tumor-suppressing function of wild-type p53 by preventing its negative regulation by MDM2.[1] Preclinical studies have demonstrated its significant anti-proliferative activity and in vivo efficacy in cancer models harboring wild-type p53, identifying it as a promising candidate for targeted cancer therapy. This technical guide provides an in-depth overview of the cancer types in which this compound has shown effectiveness, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Restoring p53 Function
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.
This compound acts by binding to the p53-binding pocket of MDM2 with high affinity, thereby disrupting the p53-MDM2 interaction.[1] This inhibition stabilizes p53, leading to its accumulation and the subsequent activation of p53-mediated downstream signaling pathways. The reactivation of p53's transcriptional activity results in the expression of target genes that drive cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Efficacy in Preclinical Cancer Models
This compound has demonstrated potent anti-proliferative activity in a panel of human cancer cell lines that express wild-type p53. Its efficacy is particularly noted in osteosarcoma and colon carcinoma.
Quantitative In Vitro Efficacy Data
The following table summarizes the in vitro activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | HTRF IC50 (nM) for MDM2 Binding | Cellular IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 5 | 13 |
| RKO | Colon Carcinoma | Wild-Type | Not Reported | Effective |
| HCT116 | Colon Carcinoma | Wild-Type | Not Reported | Effective |
Data sourced from preclinical studies.[1] "Not Reported" indicates that the specific value was not available in the reviewed literature.
In Vivo Efficacy in Xenograft Models
This compound has shown significant in vivo anti-tumor activity in xenograft models of human cancers with wild-type p53.
SJSA-1 Osteosarcoma Xenograft Model: In a mouse xenograft model using the SJSA-1 osteosarcoma cell line, oral administration of this compound at a dose of 6.25 mg/kg, once daily, resulted in durable tumor regression.[1]
Experimental Protocols
In Vitro Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding
This assay is used to quantify the inhibitory effect of this compound on the p53-MDM2 interaction.
-
Reagents:
-
GST-tagged MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound at various concentrations
-
-
Procedure:
-
Add GST-MDM2, biotin-p53 peptide, and this compound to a 384-well plate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the fluorescence at 620 nm (cryptate) and 665 nm (XL665) on an HTRF-compatible reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by plotting the ratio against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the HTRF p53-MDM2 binding assay.
Cell Proliferation (MTS/MTT) Assay
This assay measures the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Cell Culture:
-
Culture cancer cell lines (e.g., SJSA-1, RKO, HCT116) in appropriate media and conditions.
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
In Vivo Xenograft Study
Subcutaneous Xenograft Model in Nude Mice
This model is used to evaluate the in vivo anti-tumor efficacy of this compound.
-
Animals:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 SJSA-1 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 6.25 mg/kg, orally, once daily) or vehicle control for a specified period.
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
References
RO8994: A Technical Guide for Studying the p53-MDM2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RO8994, a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. It is designed to serve as a comprehensive resource for researchers utilizing this compound as a tool to investigate the p53 signaling pathway and to discover and develop novel therapeutics.
Introduction to this compound
This compound is a member of the spiroindolinone class of compounds that has been developed as a highly potent and selective antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] In normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis. This compound functions by binding to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[1][3] This inhibition leads to the stabilization and activation of p53, which in turn transcriptionally activates downstream target genes, such as p21 and PUMA, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MDM2 binding) | 7 nM | Biochemical assay | [1] |
| Ki (MDM2 binding) | 0.16 nM | Biochemical assay | [1] |
| GI50 (Cell Growth Inhibition) | Micromolar range | HCT 116 colorectal cancer cells | [1] |
| Oral Bioavailability | 95% | In vivo studies | [3] |
Signaling Pathway
This compound directly modulates the p53-MDM2 signaling pathway. The following diagram illustrates this pathway and the mechanism of action of this compound.
Experimental Protocols
This compound can be employed in a variety of experimental settings to study the p53-MDM2 interaction and its downstream effects. Below are detailed methodologies for key experiments.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the cell viability against the log of the this compound concentration.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of p53 and its downstream targets upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate that this compound disrupts the interaction between p53 and MDM2.
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Conclusion
This compound is a valuable chemical tool for dissecting the p53-MDM2 signaling axis. Its high potency and selectivity make it an excellent probe for studying the biological consequences of p53 activation in a controlled manner. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of cancer biology and drug discovery.
References
An In-depth Technical Guide on the Core Pharmacokinetics of RO8994
Disclaimer: Publicly available information on the specific quantitative pharmacokinetic parameters and detailed experimental protocols for RO8994 is limited. This guide provides a comprehensive overview of its mechanism of action, development context, and the general methodologies used for pharmacokinetic assessment of similar preclinical compounds, in line with the available research.
Introduction
This compound is a potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2) protein, developed as a potential therapeutic agent for cancer. It belongs to the spiroindolinone class of compounds and represents a progression from earlier MDM2 inhibitors like RG7388. The primary mechanism of action of this compound is the disruption of the p53-MDM2 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor pathway. While dose-range finding studies in rodents and non-rodents have been conducted, specific pharmacokinetic data from these studies are not publicly available.
Mechanism of Action: p53-MDM2 Signaling Pathway
Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels, primarily through the action of MDM2, an E3 ubiquitin ligase. MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions, such as cell cycle arrest, apoptosis, and DNA repair. This compound is designed to inhibit the MDM2-p53 interaction, thereby stabilizing and activating p53, which can then exert its anti-tumor effects.
Pharmacokinetics (ADME)
The pharmacokinetic profile of a drug candidate like this compound is crucial for its development and is typically characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are essential to understand how the compound behaves in a biological system, which informs dosing regimens and potential toxicity.
While specific data for this compound is not available, preclinical pharmacokinetic studies in animal models (e.g., mice, rats) are standard practice. The following tables represent the types of quantitative data that would be collected in such studies.
Table 1: In Vitro ADME Profile of this compound (Illustrative)
| Parameter | Assay System | Result |
| Solubility | Phosphate Buffer (pH 7.4) | Data not available |
| Permeability | Caco-2 | Data not available |
| Metabolic Stability | Human Liver Microsomes (HLM) | Data not available |
| Plasma Protein Binding | Human Plasma | Data not available |
| CYP450 Inhibition | (e.g., 3A4, 2D6) | Data not available |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Illustrative)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Intravenous (IV) | 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Oral (PO) | 5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (Illustrative)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Intravenous (IV) | 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Oral (PO) | 5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound have not been published. However, a general methodology for preclinical in vivo pharmacokinetic studies is described below.
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Cannulas for blood collection
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Animals are acclimatized for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives a single bolus injection of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: A second cohort of rats receives a single dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL, Vd, and F).
Conclusion
This compound is a promising preclinical MDM2 inhibitor that reactivates the p53 tumor suppressor pathway. While its in vivo efficacy has been demonstrated, detailed public information regarding its quantitative pharmacokinetic properties and the specific protocols used for their assessment is not available. The provided templates for data tables and experimental workflows are illustrative of the standard practices in preclinical drug development and serve as a guide for the type of information that would be generated for a compound like this compound. Further publication of preclinical data will be necessary for a complete understanding of the pharmacokinetic profile of this compound.
RO8994: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RO8994, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound reactivates the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells with wild-type p53. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: p53 Reactivation
This compound is a spiroindolinone-based compound designed to mimic the interaction of p53 with the MDM2 E3 ubiquitin ligase.[1] In many cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by overexpression of its negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby preventing p53-mediated cell cycle arrest and apoptosis.
This compound competitively binds to the p53-binding pocket of MDM2 with high affinity, disrupting the MDM2-p53 interaction.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA), ultimately culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (nM) | Notes |
| MDM2 Binding Affinity (HTRF) | - | 5 | High-throughput time-resolved fluorescence resonance energy transfer assay. |
| Antiproliferative Activity | SJSA-1 (Osteosarcoma) | 7 | MDM2-amplified, p53 wild-type. |
| Antiproliferative Activity | RKO (Colon Carcinoma) | Not explicitly quantified in search results | p53 wild-type. |
| Antiproliferative Activity | HCT116 (Colon Carcinoma) | Not explicitly quantified in search results | p53 wild-type. |
Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dose (mg/kg, oral, once daily) | Tumor Growth Effect |
| 1.56 | >60% tumor growth inhibition |
| 3.125 | Tumor stasis |
| 6.25 | Tumor regression |
Signaling Pathway
The signaling pathway for this compound-induced apoptosis is initiated by the inhibition of MDM2 and subsequent activation of p53.
References
An In-depth Technical Guide to the Cellular Uptake and Distribution of RO8994
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available literature does not provide specific quantitative data on the cellular uptake and subcellular distribution of RO8994. This guide summarizes the known mechanism of action of this compound and presents generalized experimental protocols and data for analogous compounds to inform research strategies for this compound.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, this compound blocks the negative regulation of p53, leading to the activation of the p53 pathway. This activation can result in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53. Understanding the cellular pharmacokinetics of this compound, including its uptake and distribution, is crucial for optimizing its therapeutic efficacy.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound's primary mechanism of action is the disruption of the MDM2-p53 interaction. In normal cells, MDM2 acts as an E3 ubiquitin ligase, targeting the tumor suppressor protein p53 for proteasomal degradation and thereby keeping its levels low. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and promoting tumor cell survival. This compound occupies the p53-binding pocket of MDM2, preventing the interaction between the two proteins. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, bind to DNA, and activate the transcription of target genes involved in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Cellular Uptake of MDM2 Inhibitors: A Case Study of Nutlin-3
While specific data for this compound is unavailable, studies on the similar MDM2 inhibitor Nutlin-3 provide insights into the potential cellular uptake dynamics. The cellular accumulation of Nutlin-3 has been shown to be dependent on the p53 status of the cells[1].
| Cell Line | p53 Status | Extracellular Nutlin-3 Conc. (µM) | Incubation Time (hours) | Intracellular Nutlin-3 (µ g/1x10 ⁶ cells) |
| HCT116 | Wild-type | 10 | 96 | 25 |
| HCT116 p53-/- | Null | 10 | 96 | 9.1 |
| A2780 | Wild-type | 10 | 96 | 12 |
| A2780 CP70 | Mutated | 10 | 96 | 5.3 |
| Table 1: Cellular Uptake of Nutlin-3 in Different Cancer Cell Lines. [1] |
These data suggest that functional p53 may promote the intracellular accumulation of MDM2 inhibitors, a hypothesis that warrants investigation for this compound[1]. Potential mechanisms for this observation include direct binding to p53 or MDM2, increased uptake via a p53-regulated transporter, or decreased efflux[1].
Experimental Protocols for Cellular Uptake and Distribution Studies
The following are generalized protocols that can be adapted to study the cellular uptake and subcellular distribution of this compound.
Cellular Uptake Quantification
This protocol aims to determine the intracellular concentration of this compound.
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines with varying p53 status) in 6-well plates and grow to 80-90% confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for different time points. Include a control at 4°C to assess non-specific binding, as cellular uptake is minimal at this temperature.
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Harvest the cells by trypsinization or scraping.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Compound Extraction: Extract this compound from the cell lysate using an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Quantification by LC-MS/MS: Analyze the extracted compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine its concentration.
-
Data Normalization: Normalize the intracellular concentration of this compound to the total protein concentration or cell number in each sample.
Subcellular Distribution Analysis
This protocol is designed to determine the localization of this compound within different cellular organelles.
-
Cell Treatment: Treat cells with this compound as described in the cellular uptake protocol.
-
Subcellular Fractionation:
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping the organelles intact.
-
Perform differential centrifugation to separate the different subcellular fractions (e.g., nuclear, mitochondrial, cytosolic, and microsomal fractions). Commercially available kits can also be used for this purpose.
-
-
Compound Extraction and Quantification: Extract this compound from each subcellular fraction and quantify its concentration using LC-MS/MS, as described above.
-
Validation of Fractions: Use western blotting with organelle-specific markers to confirm the purity of each subcellular fraction.
Caption: Experimental workflow for uptake studies.
Conclusion
While direct experimental data on the cellular uptake and subcellular distribution of this compound are not currently available, the information presented in this guide provides a framework for researchers to design and execute studies to elucidate these critical parameters. Understanding how this compound enters cells and where it localizes will be instrumental in further optimizing its therapeutic potential as a targeted anticancer agent. The provided protocols and the case study of a similar MDM2 inhibitor offer a solid starting point for these investigations.
References
Methodological & Application
Application Notes and Protocols for RO8994 Experimental Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells harboring wild-type p53, MDM2 acts as a negative regulator, targeting p53 for proteasomal degradation. By blocking this interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of its target genes. This restored p53 function can induce cell cycle arrest, apoptosis, and senescence in tumor cells, making this compound a promising candidate for cancer therapy.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity. The following sections describe methodologies for determining cell viability (IC50), quantifying apoptosis, and analyzing the activation of the p53 signaling pathway by Western blot in relevant cancer cell lines.
Key Concepts & Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which leads to its degradation by the proteasome. Upon cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate downstream target genes. This compound mimics this disruption, leading to p53 stabilization and activation in cancer cells where this pathway is intact. Activated p53 then transcriptionally activates genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-type | 20 |
| HCT116 | Colon Carcinoma | Wild-type | 35 |
| RKO | Colon Carcinoma | Wild-type | 50 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)
| This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 5.2% |
| 50 | 22.7% |
| 100 | 33.8% |
Table 3: Protein Expression Changes in RKO Cells after 24h this compound Treatment (100 nM)
| Protein | Fold Change (vs. Control) |
| p53 | 4.5 |
| p21 | 3.8 |
| MDM2 | 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116, RKO)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM and 100 nM) and a vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain apoptotic cells that have detached.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of p53 Pathway Activation
This protocol is for detecting the protein levels of p53 and its downstream targets, p21 and MDM2.
Materials:
-
Cancer cell lines (e.g., RKO)
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 100 nM) and a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.
Application Notes and Protocols for RO8994 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8994 is a highly potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 protein-protein interaction.[1][2][3] By disrupting this interaction, this compound stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 pathway. This activation can induce cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53.[3][4] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound is assay-dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the effective concentration for the specific cell line and assay conditions. The following table summarizes key quantitative data from biochemical and cell-based assays to guide the selection of an appropriate concentration range.
| Assay Type | Target/Process | Cell Lines | IC50 Value | Source |
| HTRF Binding Assay | MDM2-p53 Interaction | - | 5 nM | [2][3][4][5] |
| MTT Proliferation Assay | Cell Proliferation | SJSA-1, RKO, HCT116 | ~20 nM (average) | [2][3][4][5] |
| Apoptosis Assay | Apoptosis Induction | SJSA-1 | Concentration-dependent | [2] |
Based on the provided data, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays to capture the full dose-response curve. For biochemical assays directly measuring MDM2-p53 interaction, a lower concentration range focusing on the low nanomolar scale may be more appropriate.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound. Under normal conditions, MDM2 targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation. This compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and accumulation. Activated p53 then acts as a transcription factor, upregulating target genes that induce cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound in the p53-MDM2 signaling pathway.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., SJSA-1, RKO, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay directly measures the inhibitory effect of this compound on the MDM2-p53 protein-protein interaction.
Materials:
-
This compound stock solution
-
Recombinant MDM2 protein
-
p53 peptide labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-tag antibody (e.g., anti-GST) labeled with a FRET acceptor (e.g., d2)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of this compound into the wells of a 384-well plate.
-
Reagent Addition: Add the MDM2 protein and the p53 peptide-donor conjugate to the wells.
-
Incubation: Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
-
Acceptor Addition: Add the anti-tag antibody-acceptor conjugate to the wells.
-
Final Incubation: Incubate at room temperature for another specified period (e.g., 2-4 hours).
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting in vitro cell-based assays with this compound.
Caption: A generalized workflow for in vitro cell-based assays using this compound.
Solubility and Stock Solution Preparation
-
Solubility: this compound is soluble in DMSO (≥ 45 mg/mL), DMF (12.5 mg/mL), and Ethanol (5-13 mg/mL).[2][4][5] It is insoluble in water.[5]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For higher solubility, the tube can be warmed to 37°C and sonicated.[4]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2][4][5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
Application Notes and Protocols: Preparation of RO8994 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of RO8994, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.
Chemical Properties and Solubility
Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1309684-94-3 | [1][2][3] |
| Molecular Formula | C₃₁H₃₁Cl₂FN₄O₄ | [1][2] |
| Molecular Weight | 613.51 g/mol | [2] |
| Solubility in DMSO | ≥ 45 mg/mL (73.35 mM) to 100 mg/mL (162.99 mM) | [2][3] |
| Solubility in Ethanol | 13 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
Recommended Solvents and Storage
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound due to its high solubility.[2][3] For in vivo applications, further dilution with appropriate vehicles is necessary. To maintain the integrity of the compound, follow the storage recommendations below.
| Storage Condition | Duration | Recommendation |
| Solid Powder | 3 years at -20°C | Store in a tightly sealed container. |
| Stock Solution in Solvent | 1 year at -80°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 1309684-94-3)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.135 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 6.135 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[4]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[2][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2]
Mechanism of Action: p53-MDM2 Signaling Pathway
This compound is a highly potent and selective inhibitor of the MDM2 protein.[2][4] In normal cells, MDM2 is a key negative regulator of the p53 tumor suppressor. MDM2 binds to p53, promoting its degradation and thereby keeping its levels low. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. This compound acts by binding to MDM2 in the p53-binding pocket, which blocks the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the transcription of p53 target genes that induce cell cycle arrest and apoptosis in cancer cells.[3][4]
References
Application Notes: Analysis of p53 Activation by the MDM2 Inhibitor Nutlin-3a via Western Blot
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] In unstressed cells, p53 levels are kept low through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][3]
The disruption of the p53-MDM2 interaction is a key mechanism for p53 activation. Small molecules that inhibit this interaction, such as Nutlin-3a, can effectively stabilize and activate p53 in cancer cells that retain wild-type p53.[1][4] Nutlin-3a binds to the p53-binding pocket of MDM2, preventing the degradation of p53.[1] This leads to a rapid accumulation of p53 protein, which then translocates to the nucleus and transcriptionally activates a suite of target genes. These genes mediate critical cellular outcomes such as cell cycle arrest, apoptosis, and senescence.[4][5]
Key downstream targets of p53 include CDKN1A (encoding p21) and MDM2 itself. The induction of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, primarily at the G1/S checkpoint.[4][6] The upregulation of MDM2 creates a negative feedback loop that helps to finely tune the p53 response.[7] Therefore, monitoring the expression levels of total p53, post-translationally modified p53 (e.g., phosphorylated at Serine 15), MDM2, and p21 provides a robust method for assessing the activation of the p53 pathway by inhibitors like Nutlin-3a. Western blotting is the most common technique used for this purpose.[8]
Mechanism of Action: Nutlin-3a
The following diagram illustrates the signaling pathway activated by Nutlin-3a.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from a Western blot experiment where U-2 OS cells (a p53 wild-type osteosarcoma cell line) were treated with Nutlin-3a. Data is presented as fold change relative to the vehicle control (DMSO), normalized to a loading control (e.g., β-actin).
Table 1: Dose-Dependent Effect of Nutlin-3a on p53 Pathway Proteins (24-hour treatment)
| Treatment | Total p53 (Fold Change) | Phospho-p53 (Ser15) (Fold Change) | MDM2 (Fold Change) | p21 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| Nutlin-3a (1 µM) | 3.5 ± 0.4 | 2.1 ± 0.3 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| Nutlin-3a (5 µM) | 8.2 ± 0.9 | 5.8 ± 0.7 | 6.1 ± 0.6 | 9.5 ± 1.1 |
| Nutlin-3a (10 µM) | 12.5 ± 1.3 | 9.3 ± 1.0 | 8.9 ± 0.9 | 15.2 ± 1.8 |
Table 2: Time-Course of p53 Pathway Activation with 10 µM Nutlin-3a
| Treatment Time | Total p53 (Fold Change) | Phospho-p53 (Ser15) (Fold Change) | MDM2 (Fold Change) | p21 (Fold Change) |
| 0 hours | 1.0 | 1.0 | 1.0 | 1.0 |
| 8 hours | 6.7 ± 0.7 | 4.5 ± 0.5 | 3.8 ± 0.4 | 7.6 ± 0.9 |
| 16 hours | 10.9 ± 1.1 | 8.1 ± 0.9 | 7.2 ± 0.8 | 13.1 ± 1.5 |
| 24 hours | 12.5 ± 1.3 | 9.3 ± 1.0 | 8.9 ± 0.9 | 15.2 ± 1.8 |
Detailed Experimental Protocol: Western Blot for p53 Activation
This protocol describes the methodology for assessing p53 pathway activation in cultured cells following treatment with Nutlin-3a.
Experimental Workflow
1. Materials and Reagents
-
Cell Line: A human cell line with wild-type p53 (e.g., U-2 OS, A549, HCT116).
-
Compound: Nutlin-3a (or compound of interest), dissolved in DMSO.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient).
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Note: Use BSA for phospho-protein detection.
-
-
Antibodies:
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-Total p53
-
Rabbit anti-Phospho-p53 (Ser15)
-
Mouse anti-MDM2
-
Mouse anti-p21
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare serial dilutions of Nutlin-3a in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate old medium and add the compound-containing medium to the cells.
-
Incubate for the desired time period (e.g., 8, 16, or 24 hours) at 37°C and 5% CO₂.
3. Cell Lysis and Protein Extraction
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.
-
Add Laemmli sample buffer to the calculated lysate volume and boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Membrane Transfer
-
Load the denatured protein samples into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. Note: Activate the PVDF membrane in methanol for 30 seconds before transfer.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Wash the membrane with TBST and then incubate in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p53) at the recommended dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control (β-actin) to correct for loading differences.
-
For reprobing with a different antibody, strip the membrane according to a validated protocol.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO8994 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RO8994, a potent and selective spiroindolinone inhibitor of the p53-MDM2 interaction, in a xenograft mouse model of osteosarcoma. The protocols detailed below are based on established methodologies for the SJSA-1 cell line, which is characterized by wild-type p53 and MDM2 amplification, making it a highly relevant model for studying MDM2 inhibitors.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that disrupts the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2).[1] In cancer cells with wild-type p53 and amplified MDM2, such as the SJSA-1 osteosarcoma cell line, MDM2 targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive functions. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, senescence, and apoptosis, ultimately leading to tumor growth inhibition and regression.
References
Application Note: RO8994 Immunoprecipitation Assay with MDM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby acting as a critical negative regulator of p53. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound binds to MDM2 in the p53-binding pocket, preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, such as p21 and PUMA, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
This application note provides a detailed protocol for the immunoprecipitation (IP) of the MDM2 protein using the small molecule this compound. This technique can be utilized to study the interaction of this compound with MDM2, to identify proteins that associate with the this compound-MDM2 complex, or to investigate the effect of this compound on the interaction of MDM2 with other proteins.
Data Presentation
The following table summarizes the quantitative data for the interaction of this compound with MDM2.
| Compound | Parameter | Value | Assay | Cell Line | Reference |
| This compound | IC50 | 5 nM | HTRF | N/A | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the p53-MDM2 signaling pathway and the experimental workflow for the this compound immunoprecipitation assay.
Caption: p53-MDM2 autoregulatory feedback loop and inhibition by this compound.
Caption: Experimental workflow for this compound-MDM2 immunoprecipitation.
Experimental Protocols
This section provides a detailed methodology for performing an immunoprecipitation assay to capture MDM2 using this compound. This protocol is adapted from standard co-immunoprecipitation procedures and may require optimization for specific cell lines and experimental goals.
Materials and Reagents
-
Cell Line: SJSA-1 (osteosarcoma cell line with MDM2 amplification) or other cancer cell lines expressing wild-type p53 and MDM2.
-
This compound: Synthesized or commercially available.
-
Control Compound: An inactive analog of this compound or DMSO vehicle control.
-
Antibodies:
-
Primary antibody for Western blotting: anti-MDM2 antibody (e.g., SMP14 clone), anti-p53 antibody (e.g., DO-1 clone).
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktail.
-
Wash Buffer: Cell Lysis Buffer with reduced NP-40 concentration (e.g., 0.1%).
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
Cell culture incubator and supplies.
-
Microcentrifuge.
-
Magnetic rack (for magnetic beads).
-
End-over-end rotator.
-
SDS-PAGE and Western blotting equipment.
-
Mass spectrometer (optional, for protein identification).
-
Protocol
1. Cell Culture and Treatment:
-
Culture SJSA-1 cells to 70-80% confluency in appropriate media.
-
(Optional) Treat cells with this compound or a control compound at the desired concentration and for the desired time to assess the effect on protein interactions in vivo before lysis.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cell culture plate (e.g., 1 mL per 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
3. Immunoprecipitation:
This protocol describes a pull-down where this compound is used to capture MDM2. This can be achieved by either pre-incubating the lysate with free this compound followed by capture with beads, or by using this compound-conjugated beads.
Method A: Pre-incubation with free this compound
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
Add this compound or the control compound to the lysate at the desired final concentration.
-
Incubate the lysate with the compound for 1-2 hours at 4°C on an end-over-end rotator.
-
Add pre-washed Protein A/G beads to the lysate. The amount of beads will depend on the manufacturer's instructions.
-
Incubate for an additional 2-4 hours or overnight at 4°C on an end-over-end rotator.
Method B: Using this compound-conjugated beads (requires chemical conjugation of this compound to beads)
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
Add the this compound-conjugated beads (and control beads) to the lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
4. Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).
-
Carefully remove and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads and resuspend gently.
-
Pellet the beads again and discard the supernatant.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
5. Elution:
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
For Mass Spectrometry Analysis:
-
Elute the bound proteins using 50-100 µL of 0.1 M Glycine-HCl (pH 2.5) for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer.
-
Proceed with sample preparation for mass spectrometry.
6. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDM2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To confirm the disruption of the MDM2-p53 interaction, the eluate can also be probed with an anti-p53 antibody. A successful experiment would show MDM2 in the eluate from the this compound IP, while p53 would be absent or significantly reduced compared to a control IP without the inhibitor.
References
- 1. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin remodeling protein HELLS is upregulated by inactivation of the RB-E2F pathway and is nonessential for osteosarcoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following RO8994 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in malignant cells is a primary goal for many anti-cancer therapies. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[1][2][3] One of the most common methods for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[4][5][6]
Annexin V is a calcium-dependent protein that has a high affinity for phosphatidylserine (PS).[7] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the cellular DNA.[7] This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by the hypothetical compound RO8994 using Annexin V and PI staining followed by flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound (hypothetical compound)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing):
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well into flow cytometry tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of FITC Annexin V.
-
Add 5 µL of Propidium Iodide staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[5][7] For accurate analysis, it is recommended to also prepare unstained, single-stained (Annexin V only and PI only), and positive control samples to set up the flow cytometer compensation and gates.[6]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Concentration of this compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 80.7 ± 3.5 | 12.1 ± 1.9 | 7.2 ± 1.1 |
| 5 | 55.4 ± 4.2 | 28.3 ± 3.3 | 16.3 ± 2.4 |
| 10 | 25.9 ± 3.8 | 45.8 ± 5.1 | 28.3 ± 4.7 |
| Positive Control (Staurosporine) | 10.1 ± 1.5 | 50.2 ± 6.3 | 39.7 ± 5.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for apoptosis analysis with this compound.
Apoptotic Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8][9]
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[8] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8.[8]
Caption: The extrinsic apoptosis pathway.
The intrinsic pathway is initiated by various intracellular stimuli, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[8]
Caption: The intrinsic apoptosis pathway.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
RO8994 Treatment for Inducing Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO8994 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. As a member of the spiroindolinone class, this compound is designed to block the negative regulatory effects of Murine Double Minute 2 (MDM2) on the p53 tumor suppressor protein. In cancer cells with wild-type p53, overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes, which in turn can induce cell cycle arrest and apoptosis.[1][2] These application notes provide an overview of the mechanism of action of this compound and protocols for assessing its effects on cell cycle progression.
Mechanism of Action: p53-Dependent Cell Cycle Arrest
This compound reactivates the p53 signaling pathway, a critical pathway for tumor suppression. The primary mechanism by which this compound induces cell cycle arrest is through the activation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).
Signaling Pathway:
-
MDM2 Inhibition: this compound binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.
-
p53 Stabilization and Activation: This inhibition stabilizes p53, allowing its accumulation in the nucleus.
-
p21 Upregulation: Activated p53 acts as a transcription factor, binding to the promoter of the CDKN1A gene and upregulating the expression of the p21 protein.
-
Cell Cycle Arrest: p21 inhibits the activity of cyclin-dependent kinase 2 (CDK2)/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This results in a G1 cell cycle arrest.
Quantitative Data
This compound has demonstrated potent activity in both biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Biochemical Assay | MDM2 | HTRF IC50 | 5 nM | [1] |
| Antiproliferative Assay | SJSA-1 (Osteosarcoma) | IC50 | 13 nM | [1] |
| Antiproliferative Assay | RKO (Colon Carcinoma) | - | Potent Activity | [1] |
| Antiproliferative Assay | HCT116 (Colon Carcinoma) | - | Potent Activity | [1] |
| In Vivo Efficacy | SJSA-1 Xenograft | Tumor Regression | 6.25 mg/kg (oral, qd) | [1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines with wild-type p53 (e.g., SJSA-1, RKO, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time points (e.g., 24, 48 hours). Include a DMSO-treated vehicle control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
-
Protocol 2: Western Blotting for p21 and p53
This protocol is for detecting the upregulation of p53 and its downstream target p21 following this compound treatment.
Materials:
-
Treated cell lysates (from Protocol 1 or a separate experiment)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
References
Application Notes and Protocols for In Vivo Dosing and Administration of RO8994
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo dosing and administration of RO8994, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. The provided methodologies are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53.[1][2][3][4][5][6][7] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By blocking this interaction, this compound stabilizes p53, allowing it to accumulate in the nucleus, activate its downstream target genes, and induce cell cycle arrest, apoptosis, and tumor growth inhibition.[8][9][10]
In Vivo Efficacy and Dosing in Xenograft Models
This compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly in those with wild-type p53 and MDM2 amplification, such as the SJSA-1 osteosarcoma model.[3][9][11] Oral administration of this compound has been shown to lead to tumor growth inhibition, stasis, and even regression.[3][9]
Table 1: Summary of In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dose (mg/kg, oral, qd) | Outcome | Reference |
| 1.56 | >60% Tumor Growth Inhibition | [3] |
| 3.125 | Tumor Stasis | [3] |
| 6.25 | Tumor Regression | [3][9] |
| 10 | Tumor Regression | [12] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.
Table 2: Pharmacokinetic Parameters of this compound in C57 Male Mice
| Parameter | Oral Dosing | Intravenous Dosing | Reference |
| Dose (mg/kg) | Data not specified | Data not specified | [8] |
| HLM_CL (mL/min/kg) | Data not specified | Data not specified | [8] |
| PO AUC/dose (µg·hr/mL/mg/kg) | Data not specified | - | [8] |
| IV AUC/dose (µg·hr/mL/mg/kg) | - | Data not specified | [8] |
| F (%) | Data not specified | - | [8] |
| T1/2 (hr) | Data not specified | Data not specified | [8] |
| Cmax (µg/mL) | Data not specified | Data not specified | [8] |
Note: Specific quantitative values for all parameters were not publicly available in the searched literature. Researchers should perform their own pharmacokinetic studies to determine these values in their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile water
-
Homogenizer or sonicator
-
Sterile tubes
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Accurately weigh the this compound powder.
-
In a sterile tube, add the weighed this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Use a homogenizer or sonicator to ensure the compound is evenly dispersed.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Prepare the formulation fresh daily before administration to ensure stability.
Protocol 2: In Vivo Antitumor Efficacy Study in an SJSA-1 Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous SJSA-1 osteosarcoma xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture SJSA-1 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to an average volume of 150-200 mm³.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Once tumors reach the desired size, randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the this compound formulation or vehicle control orally via gavage once daily (qd).
-
-
Monitoring Efficacy and Toxicity:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if animals show signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze changes in body weight as an indicator of toxicity.
-
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
C57BL/6 or other appropriate mouse strain
-
This compound formulation (from Protocol 1)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of the this compound formulation.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. reactionbiology.com [reactionbiology.com]
RO8994 in Combination with Chemotherapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical data and methodologies for evaluating the combination of RO8994, a potent and selective spiroindolinone-based MDM2 inhibitor, with various chemotherapy agents. While specific combination data for this compound is limited in publicly available literature, this document leverages extensive preclinical findings for the structurally and functionally similar MDM2 inhibitor, idasanutlin (RG7388), to provide representative protocols and expected outcomes. These notes are intended to guide researchers in designing and executing preclinical studies to explore the synergistic potential of this compound in combination cancer therapy.
Introduction
This compound is a small molecule inhibitor of the MDM2-p53 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53. Combining this compound with traditional chemotherapy agents is a promising strategy to enhance anti-tumor efficacy, overcome resistance, and potentially reduce therapeutic doses and associated toxicities. Preclinical studies with the closely related compound, idasanutlin, have demonstrated synergistic effects with a range of chemotherapeutics, providing a strong rationale for investigating similar combinations with this compound.
Data Presentation: Summary of Preclinical Combination Studies with Idasanutlin (RG7388)
The following tables summarize key quantitative data from preclinical studies of idasanutlin in combination with various chemotherapy agents. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Efficacy of Idasanutlin in Combination with Chemotherapy Agents in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Combination Agent | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13 (p53-wt) | Venetoclax (BCL-2 inhibitor) | Synergistic reduction in cell viability. Combination index (CI) < 1. | [1] |
| Neuroblastoma | SHSY5Y, NGP, LAN5 (p53-wt) | Cisplatin, Doxorubicin, Topotecan, Temozolomide, Busulfan | Synergistic growth inhibition (CI < 1). Increased apoptosis with combination treatment. | [2] |
| Ovarian Cancer | A2780, OAW42, HX62 (p53-wt) | Cisplatin | Synergistic growth inhibition. Enhanced p53 pathway activation. | [3] |
| Breast Cancer | MCF-7 (p53-wt) | Axitinib (VEGFR inhibitor) | Significant decrease in cell viability, migration, and invasion with combination. | [4] |
Table 2: In Vivo Efficacy of Idasanutlin in Combination with Chemotherapy Agents in Xenograft Models
| Cancer Type | Xenograft Model | Combination Agent | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 (orthotopic) | Venetoclax | Significantly superior anti-tumor efficacy and prolonged survival compared to single agents. | [1] |
| Neuroblastoma | SHSY5Y-Luc, NB1691-Luc (orthotopic) | Temozolomide | Greater tumor growth inhibition and increased survival with the combination. | [5][6] |
| Osteosarcoma | SJSA-1 (subcutaneous) | Not specified | Dose-dependent tumor growth inhibition as a single agent. | [7] |
| Acute Myeloid Leukemia (AML) | AML xenograft models | Cytarabine | Antitumor activity observed with the combination. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents, based on established methodologies for idasanutlin.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent and to quantify the nature of the interaction (synergism, additivity, or antagonism).
Materials:
-
Cancer cell lines (with wild-type p53)
-
This compound (and chemotherapy agent) stock solutions (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at constant molar ratios (e.g., based on the IC50 of each drug).
-
Treatment: Treat the cells with the single agents and combinations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each single agent.
-
Use the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To assess the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, the combination, and a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
This compound and chemotherapy agent formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapy agent).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize mice if they show signs of excessive toxicity.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Generate Kaplan-Meier survival curves if survival is an endpoint.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Caption: A typical workflow for preclinical evaluation of combination therapy.
Caption: Logical relationship of this compound and chemotherapy leading to synergy.
References
- 1. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
RO8994 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with the MDM2 inhibitor, RO8994, in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of ≥ 45 mg/mL (73.35 mM)[1].
Troubleshooting Steps for Dissolving this compound in DMSO:
-
Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of 100% high-purity DMSO to achieve the target concentration.
-
Facilitate Dissolution: If the compound does not dissolve immediately with vortexing, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath is recommended to aid dissolution[1].
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions stored at -20°C should be stable for several months[1].
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). What should I do?
A: This is a common challenge with poorly aqueous-soluble compounds like this compound. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into an aqueous environment, the compound's low aqueous solubility can cause it to precipitate.
Here is a troubleshooting workflow to address this issue:
Detailed Troubleshooting Strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining compound solubility, typically between 0.1% and 0.5%. However, some cell lines can tolerate up to 1% DMSO. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Intermediate Dilution: Instead of diluting the highly concentrated DMSO stock directly into the final aqueous volume, perform one or more intermediate dilution steps. For example, dilute the DMSO stock 1:10 in your aqueous buffer first, vortex immediately, and then perform the final dilution.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Commonly used surfactants include Pluronic® F-127 and Tween® 80. The optimal concentration of the surfactant will need to be determined empirically but often ranges from 0.01% to 0.1%.
Q3: Is there any quantitative data on the solubility of this compound in different solvents?
A: While specific solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table summarizes the known solubility information.
| Solvent | Concentration | Temperature | Notes |
| DMSO | ≥ 45 mg/mL (73.35 mM)[1] | Room Temperature | High solubility. |
| Aqueous Buffers | Not specified | Room Temperature | Generally low solubility. Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 613.51 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out 6.14 mg of this compound powder into the tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, warm the solution briefly at 37°C or sonicate for a few minutes to ensure complete dissolution[1].
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure (Direct Dilution):
-
Calculate the volume of the 10 mM stock solution needed. For 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution dropwise to the medium.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately or store it at 4°C for a short period, though fresh preparation is always recommended.
-
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. In many cancer cells with wild-type p53, the MDM2 protein is overexpressed and acts as a negative regulator of p53 by targeting it for ubiquitination and subsequent proteasomal degradation. By binding to MDM2, this compound blocks this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis.
References
How to improve the stability of RO8994 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of RO8994 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It belongs to the spiroindolinone class of compounds.[2] By inhibiting MDM2, this compound prevents the degradation of the tumor suppressor protein p53, leading to the activation of p53-dependent pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Q2: What are the general recommendations for storing this compound?
To ensure the stability and integrity of this compound, proper storage is crucial. For solid this compound, it is recommended to store it at -20°C. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q3: How can I improve the solubility of this compound?
This compound is soluble in DMSO (≥ 45 mg/mL).[3] If you experience solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[4] When preparing aqueous solutions for cellular assays, it is important to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
Troubleshooting Guide: Improving this compound Stability in Solution
This guide addresses common issues related to the stability of this compound in experimental solutions.
Problem 1: Precipitation of this compound in aqueous media.
-
Possible Cause: Poor aqueous solubility or exceeding the solubility limit.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent used to dissolve this compound is sufficient to maintain its solubility in the aqueous buffer, while remaining non-toxic to cells.
-
Use of Solubilizing Agents: Consider the use of formulation strategies such as cyclodextrin complexes, which can enhance the aqueous solubility of hydrophobic compounds.[5][6][7]
-
pH Adjustment: The solubility of small molecules can be pH-dependent. Empirically test a range of pH values for your buffer system to identify the optimal pH for this compound solubility and stability. The use of buffers like citrate, acetate, or phosphate can help maintain a stable pH.[5]
-
Problem 2: Loss of this compound activity over time in solution.
-
Possible Cause: Chemical degradation of the compound. While specific degradation pathways for this compound are not extensively documented, hydrolysis and oxidation are common degradation routes for complex small molecules.[5][8]
-
Solution:
-
pH Control: Maintain an optimal and stable pH using appropriate buffer systems. Extreme pH conditions (highly acidic or basic) can accelerate degradation.[5]
-
Protection from Light: Photolysis can be a cause of degradation for light-sensitive compounds.[5] Store this compound solutions in amber vials or protect them from light, especially during long-term experiments.
-
Use of Antioxidants: If oxidation is a suspected degradation pathway, consider adding antioxidants to the solution. However, compatibility and potential interference with the assay should be carefully evaluated.
-
Chelating Agents: Metal ions can catalyze degradation reactions. The addition of a chelating agent like EDTA can help prevent this.[5]
-
Temperature Control: Store solutions at recommended temperatures (-20°C or -80°C) and minimize the time the compound spends at room temperature or higher.[3] For experiments requiring incubation at 37°C, prepare fresh solutions and use them promptly.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Store in a tightly sealed container. |
| Stock Solution | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles.[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 45 mg/mL (73.35 mM)[3] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general procedure to evaluate the stability of this compound under specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution in the desired experimental buffer (e.g., cell culture medium, phosphate-buffered saline) to the final working concentration.
-
-
Incubation under Stress Conditions:
-
Aliquot the test solution into separate vials for each time point and condition.
-
Incubate the vials under various conditions to be tested (e.g., different temperatures, pH values, light exposure).
-
-
Sample Analysis:
-
At predetermined time points, retrieve a vial from each condition.
-
Analyze the concentration of intact this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Signaling pathway of this compound as an MDM2 inhibitor.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of RO8994 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RO8994 in cancer cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] By binding to MDM2, this compound blocks its interaction with the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells that express wild-type p53. This compound belongs to the spiroindolinone class of MDM2 inhibitors.[1]
Q2: Are there any known off-target effects of this compound reported in the literature?
Currently, publicly available literature primarily focuses on the on-target potency and selectivity of this compound as an MDM2 inhibitor. Dose range-finding studies in rodents and non-rodents have indicated that the compound is well-tolerated.[1] However, specific molecular off-target effects in cancer cells have not been detailed in the reviewed publications. The absence of such data does not rule out the possibility of off-target interactions. It is a common challenge in drug development that even highly selective compounds may exhibit off-target activities, which can sometimes contribute to both efficacy and toxicity.[3][4]
Q3: My cancer cell line (wild-type p53) is showing a response to this compound that is inconsistent with p53 activation. What could be the cause?
If you observe a cellular phenotype that cannot be solely attributed to p53 activation, it is prudent to consider potential off-target effects. Here are a few troubleshooting steps:
-
Confirm p53 Pathway Activation: First, verify that this compound is indeed activating the p53 pathway in your cell line. You can do this by measuring the protein levels of p53 and its downstream targets, such as p21 and PUMA, via Western blotting or qPCR.
-
Cell Line Authentication: Ensure your cell line has not been misidentified or contaminated and that it maintains a wild-type p53 status.
-
Consider Off-Target Hypotheses: If the p53 pathway is active but does not explain the full phenotype, consider investigating potential off-target interactions. This could involve performing unbiased screens such as proteomic or transcriptomic analyses to identify other affected pathways.
Q4: What are some general strategies to identify potential off-target effects of a small molecule inhibitor like this compound?
Identifying off-target effects is a critical step in preclinical drug development.[5] Here are some established methodologies:
-
Computational Prediction: In silico methods, such as target prediction tools based on chemical structure similarity to other compounds with known targets, can provide initial hypotheses.
-
Biochemical Screening: Profiling the compound against a panel of kinases or other enzyme families can identify direct biochemical interactions.
-
Cell-Based Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify cellular proteins that physically interact with the compound.
-
Genetic Approaches: Using CRISPR/Cas9 to knock out the intended target (MDM2) can help determine if the drug's effect is maintained, which would suggest off-target activity.[3][6]
-
Transcriptomic/Proteomic Profiling: Analyzing changes in gene or protein expression profiles upon treatment can reveal unexpected pathway modulation.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Changes in p53-mutant or null Cancer Cells
Issue: You are observing a significant decrease in cell viability when treating a p53-mutant or p53-null cancer cell line with this compound. This is unexpected, as the canonical mechanism of action is p53-dependent.
Possible Cause: This is a strong indicator of potential off-target effects, as the primary target's downstream pathway is absent.
Troubleshooting Steps:
-
Verify p53 Status: Re-confirm the p53 status of your cell line using sequencing or Western blot to ensure it is indeed mutant or null.
-
Dose-Response Analysis: Perform a dose-response curve to determine the potency of this compound in the p53-deficient cells and compare it to the potency in wild-type p53 cells. A significant difference in potency may suggest different mechanisms of action.
-
Investigate Apoptosis Pathway: Determine if the observed cell death is due to apoptosis. This can be assessed using assays for caspase activation (e.g., Caspase-3/7 activity assay) or Annexin V staining.
-
Off-Target Screening: If apoptosis is confirmed, consider a broader off-target screening approach as outlined in FAQ Q4 to identify the responsible molecular target(s).
Guide 2: Discrepancy Between In Vitro Potency and Cellular Activity
Issue: The biochemical IC50 of this compound for MDM2 inhibition is in the low nanomolar range, but you require much higher concentrations to observe a cellular effect.
Possible Causes:
-
Cellular Permeability: The compound may have poor cell membrane permeability.
-
Drug Efflux: The cancer cell line may be expressing high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.
-
Compound Stability: The compound may be unstable in your cell culture medium.
Troubleshooting Steps:
-
Cellular Uptake Assay: Directly measure the intracellular concentration of this compound using techniques like LC-MS/MS.
-
Efflux Pump Inhibition: Co-treat the cells with known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this enhances the potency of this compound.
-
Stability Assay: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS/MS.
Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference Cell Lines |
| HTRF Binding Assay | MDM2 | 5 | - |
| Antiproliferative Assay | - | (comparable to RG7388) | SJSA-1, RKO, HCT116 |
Data summarized from available literature.[1] HTRF: Homogeneous Time Resolved Fluorescence.
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Pathway Activation
-
Cell Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Scientists find evidence of unintended impacts from anti-cancer drugs - ecancer [ecancer.org]
- 6. mdedge.com [mdedge.com]
Technical Support Center: Optimizing RO8994 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RO8994 dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its mechanism of action involves binding to MDM2 at the p53-binding pocket, which prevents MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on preclinical studies using the SJSA-1 osteosarcoma xenograft model, effective oral doses of this compound have been reported. A dose of 1.56 mg/kg showed significant tumor growth inhibition, 3.125 mg/kg resulted in tumor stasis, and 6.25 mg/kg led to tumor regression.[1] It is recommended to start with a dose within this range and perform a dose-response study to determine the optimal dose for your specific model.
Q3: What is the recommended route of administration for this compound?
A3: this compound has been shown to be orally bioavailable and effective when administered via oral gavage.[1]
Q4: How frequently should this compound be administered?
A4: In the pivotal SJSA-1 xenograft study, this compound was administered once daily (qd).[1] The optimal dosing frequency may vary depending on the tumor model and the pharmacokinetic profile of the compound in the specific animal strain.
Q5: What are the known in vivo toxicities associated with this compound and other MDM2 inhibitors?
A5: While dose-range finding studies have shown this compound to be generally well-tolerated in rodents, MDM2 inhibitors as a class can have on-target toxicities. The most common adverse effects are related to the activation of p53 in normal rapidly dividing cells, which can lead to hematological toxicities such as neutropenia and thrombocytopenia. Gastrointestinal issues may also be observed. It is crucial to monitor animal health closely, including body weight, complete blood counts, and general behavior, throughout the study.
Troubleshooting Guides
Issue 1: Poor or inconsistent tumor growth inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study with a wider range of concentrations based on the published effective doses (1.56 - 6.25 mg/kg). |
| Poor Bioavailability | Ensure proper formulation of this compound. As a poorly water-soluble compound, it requires a suitable vehicle for oral administration. Consider formulations such as a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% Solutol HS-15 / 90% PEG 600.[2] |
| Incorrect Gavage Technique | Review and refine the oral gavage procedure to ensure the full dose is delivered to the stomach and not lost due to regurgitation or incorrect placement of the gavage needle. |
| Tumor Model Resistance | Confirm that the tumor model being used has wild-type p53, as the efficacy of this compound is dependent on a functional p53 pathway. |
| Drug Stability | Prepare the dosing solution fresh daily to avoid degradation of the compound. |
Issue 2: Observed Toxicity or Adverse Events in Study Animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. If tumor regression was observed at a higher dose, consider a lower dose that maintains efficacy with less toxicity. |
| On-target toxicity in normal tissues | Monitor for signs of hematological toxicity by performing complete blood counts. Consider intermittent dosing schedules (e.g., dosing for 5 days followed by a 2-day break) to allow for recovery of normal tissues. |
| Gavage-related injury | Ensure proper restraint and gavage technique to minimize stress and prevent esophageal or stomach injury. Observe animals for any signs of distress post-dosing. |
| Vehicle Toxicity | If using a complex vehicle, run a control group with the vehicle alone to rule out any vehicle-induced toxicity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model
| Dose (mg/kg, oral, qd) | Outcome | Reference |
| 1.56 | >60% Tumor Growth Inhibition | [1] |
| 3.125 | Tumor Stasis | [1] |
| 6.25 | Tumor Regression | [1] |
Table 2: Potential Toxicities of MDM2 Inhibitors
| Toxicity | Organ System | Monitoring Parameters |
| Neutropenia | Hematological | Complete Blood Count (CBC) |
| Thrombocytopenia | Hematological | Complete Blood Count (CBC) |
| Gastrointestinal Issues | Digestive | Body weight, food intake, stool consistency |
Experimental Protocols
Protocol 1: SJSA-1 Osteosarcoma Xenograft Model for Efficacy Studies
-
Cell Culture: Culture SJSA-1 cells in the recommended medium until they reach 80-90% confluency.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 SJSA-1 cells in a suitable buffer (e.g., PBS or Hank's Balanced Salt Solution) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration of poorly soluble compounds (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose with 0.1% Tween 80). Prepare fresh daily.
-
Dosing: Administer this compound or vehicle control via oral gavage once daily at the desired dose.
-
Efficacy Assessment: Continue to measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further analysis.
Visualizations
References
Troubleshooting inconsistent results in RO8994 experiments
This guide provides troubleshooting tips and answers to frequently asked questions for researchers and scientists working with RO8994.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. For in vivo studies, the optimal solvent will depend on the specific animal model and route of administration.
Q2: How should this compound be stored to ensure stability?
This compound should be stored as a lyophilized powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the known mechanism of action for this compound?
This compound is an inhibitor of the hypothetical "Kinase-X" signaling pathway, which is believed to play a role in cell proliferation and survival. The diagram below illustrates the proposed mechanism.
Caption: Proposed signaling pathway inhibited by this compound.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability Assay Results
You may observe significant differences in the IC50 values of this compound between replicate experiments.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Cell Passage Number | Ensure that cell lines are used within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Use a cell counter to ensure a uniform number of cells are seeded in each well. Uneven cell distribution can significantly impact the results of proliferation and viability assays. |
| Edge Effects in Plates | Minimize "edge effects" by not using the outermost wells of the microplate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain a humid environment. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. |
The following workflow can help standardize your cell viability experiments:
Caption: Standardized workflow for a cell viability assay.
Issue 2: Unexpected Cytotoxicity at Low Concentrations
This compound may be causing significant cell death at concentrations where it is expected to be cytostatic.
Troubleshooting Logic
Caption: Troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol: Western Blot for Kinase-X Phosphorylation
This protocol details the steps to measure the inhibition of Kinase-X phosphorylation by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Kinase-X, anti-total-Kinase-X, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and run them on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase-X and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Kinase-X to confirm that changes in phosphorylation are not due to changes in total protein levels.
Example Data:
The following table shows hypothetical densitometry results from a Western blot experiment.
| This compound (nM) | p-Kinase-X / Total Kinase-X (Relative Units) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.78 |
| 100 | 0.34 |
| 1000 | 0.09 |
Technical Support Center: Cell Line Resistance to RO8994 Treatment
Welcome to the technical support center for researchers encountering cell line resistance to RO8994, a potent and selective spiroindolinone inhibitor of the MDM2-p53 interaction.[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and understand the mechanisms behind this compound resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My cell line is not responding to this compound treatment, or the IC50 is significantly higher than expected.
This could be due to intrinsic or acquired resistance. Follow these steps to troubleshoot:
-
Confirm Cell Line Identity and p53 Status:
-
Action: Authenticate your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Action: Sequence the TP53 gene in your cell line. This compound's mechanism of action is dependent on wild-type p53.[3][4] Mutations in TP53 are a primary cause of resistance to MDM2 inhibitors.[1][5][6]
-
-
Assess this compound Compound Integrity:
-
Action: Verify the concentration and stability of your this compound stock solution. Improper storage or handling can lead to degradation.
-
-
Evaluate MDM2 and MDMX Expression Levels:
Issue 2: My cell line initially responded to this compound but has developed resistance over time.
This suggests acquired resistance. Here’s how to investigate:
-
Sequence the TP53 Gene:
-
Analyze MDM2 Expression and Splicing:
-
Action: Use qPCR with primers spanning different exons and Western blotting to check for overexpression of full-length MDM2 or the presence of alternative splice variants in the resistant line compared to the parental line.[2][8][9] Changes in splicing can produce MDM2 isoforms that may not bind to this compound effectively.
-
-
Investigate Drug Efflux Pump Activity:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1][2] This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of p53, cell cycle arrest, and apoptosis in cancer cells with wild-type TP53.[4][7]
Q2: How do I determine if my cell line is sensitive or resistant to this compound?
The sensitivity of a cell line to this compound is typically determined by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates higher sensitivity.[6] You can compare the IC50 of your cell line to published data for sensitive cell lines or establish a baseline with a known sensitive cell line in your experiments. A significant increase in the IC50 value of a treated cell line compared to its parental line indicates acquired resistance.
Q3: What are the known mechanisms of resistance to MDM2 inhibitors like this compound?
While specific data on this compound resistance is limited, mechanisms of resistance to the broader class of MDM2 inhibitors include:
-
Inactivation of p53: Mutations or deletions in the TP53 gene.[1][5][6]
-
Alterations in MDM2: Gene amplification, overexpression, or alternative splicing.[2][4]
-
Overexpression of MDMX: This p53 inhibitor is not effectively targeted by many MDM2 inhibitors.[5][7]
-
Activation of Pro-Survival Pathways: Upregulation of anti-apoptotic proteins like Bcl-2 family members.[12]
-
Increased Drug Efflux: Overexpression of ABC transporter proteins that pump the drug out of the cell.[10]
Q4: Can I develop an this compound-resistant cell line in the lab?
Yes, you can generate a resistant cell line by continuously exposing a sensitive parental cell line to gradually increasing concentrations of this compound over several weeks to months.[13][14]
Quantitative Data Summary
The following table provides a template for summarizing quantitative data when comparing sensitive and resistant cell lines.
| Cell Line | p53 Status | This compound IC50 (nM) | Fold Resistance | MDM2 mRNA Expression (Relative to Parental) | MDMX mRNA Expression (Relative to Parental) |
| Parental Cell Line | Wild-Type | 50 | 1 | 1.0 | 1.0 |
| Resistant Clone 1 | Mutant (e.g., R248Q) | >10,000 | >200 | 1.2 | 1.1 |
| Resistant Clone 2 | Wild-Type | 1,500 | 30 | 5.0 | 0.9 |
| Resistant Clone 3 | Wild-Type | 800 | 16 | 1.1 | 8.0 |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol outlines the stepwise method for developing acquired resistance.[13][14]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate, increase the this compound concentration by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat and Expand: Repeat the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 20-fold the initial IC50).
-
Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A stable, significant increase in the IC50 confirms the generation of a resistant cell line.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.
2. Protocol for Investigating Mechanisms of Resistance
-
TP53 Sequencing:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding exons of the TP53 gene using PCR.
-
Sequence the PCR products using Sanger sequencing to identify any mutations.
-
-
Analysis of MDM2/MDMX Expression:
-
qPCR: Isolate total RNA and synthesize cDNA. Perform qPCR using primers specific for MDM2, MDMX, and a housekeeping gene. Calculate the relative expression levels in resistant cells compared to parental cells.
-
Western Blot: Lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for MDM2, MDMX, p53, and a loading control (e.g., β-actin).
-
-
Drug Efflux Assay:
-
Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123).
-
Incubate parental and resistant cells with the fluorescent substrate in the presence or absence of a known efflux pump inhibitor (e.g., Verapamil).
-
Measure the intracellular fluorescence using flow cytometry. Reduced fluorescence in resistant cells that is restored by the inhibitor suggests increased efflux pump activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Splicing Up Mdm2 for Cancer Proteome Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. m.youtube.com [m.youtube.com]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing toxicity of RO8994 in animal models
This technical support center provides guidance for researchers and drug development professionals on minimizing and managing the toxicity of RO8994 in animal models. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein.[3][4] By binding to MDM2, this compound blocks its interaction with p53, preventing the p53 protein from being targeted for degradation. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]
Q2: What are the expected on-target toxicities of this compound in animal models?
A2: As this compound's mechanism involves the activation of the p53 pathway, on-target toxicities are anticipated in normal tissues. The most commonly reported dose-limiting toxicities for MDM2 inhibitors as a class are hematological and gastrointestinal.[6][7] Researchers should closely monitor for signs of:
-
Thrombocytopenia: Reduced platelet counts.
-
Neutropenia: Reduced neutrophil counts.
-
Gastrointestinal distress: Nausea, vomiting, diarrhea, and weight loss.[7]
These effects are generally considered to be mechanism-based and dose-dependent.[6]
Q3: Is there any information on the tolerated doses of this compound in animal studies?
A3: While specific quantitative toxicity data such as the No-Observed-Adverse-Effect Level (NOAEL) or Maximum Tolerated Dose (MTD) are not extensively published, dose-range finding studies in both rodents and non-rodents have indicated that this compound is generally well-tolerated.[1] In a mouse xenograft model of SJSA-1 osteosarcoma, an oral dose of 6.25 mg/kg administered daily resulted in significant tumor regression, suggesting a potential therapeutic window.[1]
Q4: What are potential off-target toxicities of this compound?
A4: There is limited publicly available information on the specific off-target effects of this compound. However, as with any small molecule inhibitor, off-target activities are possible and may contribute to the overall toxicity profile.[8] Comprehensive toxicity studies, including histopathological analysis of a wide range of tissues, are necessary to identify any potential unexpected toxicities.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss and Dehydration Observed in Study Animals
-
Potential Cause: Gastrointestinal toxicity is a known class effect of MDM2 inhibitors.[7] This can lead to decreased food and water intake, diarrhea, and subsequent weight loss and dehydration.
-
Troubleshooting Steps:
-
Monitor Animal Health: Increase the frequency of animal monitoring to at least twice daily. Record body weights, food and water consumption, and clinical signs of distress (e.g., lethargy, ruffled fur).
-
Supportive Care: Provide supportive care such as subcutaneous fluid administration to combat dehydration and offer palatable, moist food to encourage eating.
-
Dose Adjustment: Consider a dose reduction or intermittent dosing schedule to mitigate the severity of the gastrointestinal effects.
-
Necropsy and Histopathology: In case of severe, unrelenting toxicity leading to euthanasia, perform a thorough necropsy and histopathological examination of the gastrointestinal tract and other major organs to assess the extent of the damage.
-
Issue 2: Hematological Abnormalities Detected in Bloodwork
-
Potential Cause: On-target p53 activation in hematopoietic stem and progenitor cells can lead to cytopenias, particularly thrombocytopenia and neutropenia.[6]
-
Troubleshooting Steps:
-
Blood Monitoring: Implement regular blood sample collection (e.g., weekly or bi-weekly) for complete blood counts (CBCs).
-
Dose Modification: If significant cytopenias are observed (e.g., >50% reduction from baseline), consider a dose reduction or a "drug holiday" to allow for bone marrow recovery.
-
Evaluate Recovery: If a drug holiday is implemented, monitor blood counts to confirm recovery before re-initiating treatment at a potentially lower dose.
-
Bone Marrow Analysis: For in-depth investigation, bone marrow aspirates and histopathology can be analyzed at the terminal endpoint to assess cellularity and hematopoietic lineage effects.
-
Data Presentation
Table 1: Representative Preclinical Data for this compound and Related MDM2 Inhibitors
| Parameter | This compound | Other Spiroindolinone MDM2 Inhibitors | General MDM2 Inhibitors (Clinical) |
| Efficacious Dose | 6.25 mg/kg (oral, daily) in SJSA-1 mouse xenograft model[1] | Varies by compound and model | Dose-dependent |
| Reported Toxicity | "Well-tolerated" in rodents and non-rodents[1] | Minimal toxicity to normal cells reported for some analogs[9] | Thrombocytopenia, gastrointestinal toxicity, fatigue[3][10] |
| In Vitro Potency (IC50) | 7 nM (MDM2 binding)[1] | Varies | Nanomolar to low micromolar range |
Note: This table provides a summary of available data. Quantitative toxicity data for this compound is limited in the public domain.
Experimental Protocols
Protocol 1: Acute Toxicity Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.
-
Methodology:
-
Animal Model: Use a standard rodent model such as Sprague-Dawley rats or CD-1 mice, with an equal number of males and females per group.
-
Dosing: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) in escalating dose groups. A vehicle control group should be included.
-
Observations: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days post-dose.
-
Endpoint Analysis: At the end of the observation period, collect blood for hematology and serum biochemistry. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious life-threatening toxicity.[11][12]
-
Protocol 2: Repeat-Dose Toxicity Study in Rodents
-
Objective: To evaluate the toxicity of this compound following repeated administration over a defined period (e.g., 28 days).
-
Methodology:
-
Animal Model: Utilize the same rodent model as in the acute toxicity study.
-
Dosing: Administer this compound daily (or on a specified schedule) for 28 days at multiple dose levels, typically including a low, mid, and high dose, along with a vehicle control. The high dose should be selected to induce some level of toxicity without causing significant mortality.
-
In-life Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
Interim and Terminal Endpoints: Collect blood for hematology and serum biochemistry at specified intervals and at the terminal sacrifice.
-
Pathology: At the end of the study, perform a comprehensive gross necropsy and collect a full panel of tissues for histopathological evaluation by a qualified veterinary pathologist.
-
Visualizations
Signaling Pathway
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical toxicity assessment.
Troubleshooting Logic
Caption: Troubleshooting logic for common adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic oral administration of CI-994: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: RO8994 Purity and Quality Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of the novel small molecule inhibitor, RO8994. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of an this compound sample?
A1: The purity of an this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its precision and versatility in separating complex mixtures. Other essential methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming molecular weight and identifying impurities, Gas Chromatography (GC) for analyzing volatile components, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.
Q2: How can I identify and quantify impurities in my this compound sample?
A2: Impurity profiling is crucial for ensuring the quality and safety of this compound. LC-MS is a powerful tool for this purpose, as it combines the separation capabilities of liquid chromatography with the mass identification of spectrometry, allowing for the detection and tentative identification of related substances. For quantification, techniques like HPLC with UV detection are commonly used, where the impurity peaks are compared to a reference standard of this compound. Quantitative NMR (qNMR) can also provide an absolute quantification of impurities without the need for specific impurity reference standards.
Q3: What are the acceptable purity and impurity levels for this compound?
A3: The acceptable purity and impurity levels for this compound depend on its intended use (e.g., in vitro research, preclinical studies). While specific thresholds are set by regulatory bodies for clinical-grade material, a general guideline for research-grade this compound is provided in the table below. It is essential to consult relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for drug products.
Q4: How should I assess the stability of this compound and its potential degradation products?
A4: Stability testing is critical to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, where the compound is exposed to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress), are performed to identify potential degradation products and establish degradation pathways. Analytical methods like HPLC and LC-MS are then used to separate and identify these degradants.
Troubleshooting Guides
Problem 1: My HPLC chromatogram for this compound shows unexpected peaks.
-
Possible Cause 1: Contamination. The unexpected peaks could be due to contamination from solvents, glassware, or the sample itself.
-
Troubleshooting Step: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 2: Degradation. this compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Review the storage conditions of your this compound sample. It is recommended to store it in a cool, dark, and dry place. Analyze a freshly prepared sample to compare with the problematic one.
-
-
Possible Cause 3: Co-eluting Impurities. The peaks may be impurities that are not fully separated from the main this compound peak.
-
Troubleshooting Step: Optimize the HPLC method. This could involve changing the mobile phase composition, gradient, flow rate, or trying a different column with alternative selectivity. Two-dimensional liquid chromatography (2D-LC) can also be employed for complex separations.
-
Problem 2: The purity of my this compound sample is lower than expected.
-
Possible Cause 1: Inaccurate Quantification. The method used for quantification may not be accurate.
-
Troubleshooting Step: Verify the calibration of your analytical instrument. If using an external standard, ensure its purity is certified. Consider using an orthogonal method, like qNMR, to confirm the purity value.
-
-
Possible Cause 2: Presence of Non-UV Active Impurities. If using HPLC-UV, impurities that do not absorb UV light will not be detected.
-
Troubleshooting Step: Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with HPLC. Alternatively, LC-MS can detect a wider range of impurities.
-
-
Possible Cause 3: Residual Solvents or Water. These are common process-related impurities that may not be detected by all methods.
-
Troubleshooting Step: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to analyze for residual solvents. Karl Fischer titration is the standard method for determining water content.
-
Quantitative Data Summary
The following tables provide typical specifications and results for research-grade this compound.
Table 1: this compound Purity and Impurity Specifications
| Parameter | Specification | Typical Analytical Method |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | As per ICH Q3C | GC-FID/MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS, FTIR |
Table 2: Example Batch Analysis of this compound
| Test | Method | Result | Specification |
| Appearance | Visual | White to off-white solid | Conforms |
| Purity | HPLC-UV (254 nm) | 99.2% | ≥ 98.0% |
| Impurity A | HPLC-UV | 0.25% | ≤ 0.5% |
| Impurity B | HPLC-UV | 0.18% | ≤ 0.5% |
| Total Impurities | HPLC-UV | 0.43% | ≤ 2.0% |
| Molecular Weight | LC-MS | 452.15 [M+H]⁺ | 452.14 (Theoretical) |
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |
Key Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 150 V.
-
-
Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound. The m/z of the minor peaks can be used to propose structures for potential impurities.
Visualizations
Caption: Workflow for assessing the purity and quality of this compound.
Caption: Troubleshooting guide for unexpected HPLC peaks.
Technical Support Center: JQ1 Stability and Experimental Integrity
Disclaimer: Limited Information Available for RO8994
Initial research indicates that this compound is a potent and selective spiroindolinone MDM2 inhibitor investigated for cancer therapy.[1][2] However, detailed public information regarding its specific degradation products, stability profile under various experimental conditions, and the impact of these degradants on experimental outcomes is not available.
To fulfill the structural and content requirements of your request, this technical support center has been created using the well-characterized BET bromodomain inhibitor, (+)-JQ1 , as an illustrative example. JQ1 is a widely used research tool, and its stability, metabolism, and potential experimental variables are documented, making it a suitable model for demonstrating how to address issues related to compound degradation.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols related to the use of the BET bromodomain inhibitor, (+)-JQ1. The focus is on ensuring compound integrity and mitigating the impact of potential degradation on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (+)-JQ1 and what is its primary mechanism of action?
A1: (+)-JQ1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] It functions by competitively binding to the acetyl-lysine recognition pockets of these proteins, thereby displacing them from chromatin.[3][5] This displacement prevents the transcription of key target genes involved in cell proliferation and cancer, most notably the MYC oncogene.[6][7]
Q2: What are the recommended storage and handling conditions for (+)-JQ1?
A2: Proper storage is critical to maintaining the potency of JQ1. As a lyophilized powder, it should be stored at room temperature or -20°C, desiccated, and is stable for at least two years.[3][5] Once reconstituted into a stock solution (e.g., in DMSO), it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to 2 months or -80°C for up to one year.[3][6] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: How stable is JQ1 in different solvents and experimental conditions?
A3: JQ1 is highly soluble in organic solvents like DMSO and ethanol.[3][5] However, it is sparingly soluble in aqueous buffers.[5] While stable in DMSO stock at -80°C, JQ1 has a short half-life in vivo, partly due to rapid metabolism by cytochrome P450 enzymes, primarily CYP3A4.[8][9] This metabolic process can be considered a form of biological degradation. Forced degradation studies under conditions of harsh pH, high temperature, or oxidation would be necessary to fully characterize its chemical stability, though specific public data on this is limited.
Q4: What are the known degradation or metabolic products of JQ1?
A4: In vitro studies using human and mouse liver microsomes have identified at least nine phase I metabolites of JQ1.[8][9] These are primarily products of oxidation, including several monohydroxylated and dihydroxylated forms, as well as de-tert-butylated and dehydrogenated variants.[8] The major metabolites result from hydroxylation, a process mediated predominantly by the CYP3A4 enzyme.[9][10] These transformation products are structurally similar to the parent compound but with altered chemical properties.[11]
Q5: Do the degradation products of JQ1 have biological activity that could impact my experiments?
A5: While the primary metabolites have been structurally characterized, their specific biological activity (e.g., affinity for BET bromodomains) is not well-documented in public literature. However, any modification to the parent structure of JQ1 could alter its binding affinity and efficacy. The formation of such products can lead to a decrease in the effective concentration of active JQ1, resulting in reduced potency. Furthermore, in some cases, transformation products of pharmaceuticals can be as toxic or even more toxic than the parent compound, potentially introducing unforeseen confounding variables.[11][12][13]
Troubleshooting Guide
Problem: I'm observing weaker or more variable results than expected in my cell-based assays with JQ1.
-
Possible Cause 1: Compound Degradation. Your JQ1 stock solution may have degraded due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles) or the use of old aqueous working solutions.
-
Possible Cause 2: Inaccurate Concentration. The initial concentration of your stock solution may be inaccurate.
-
Solution: Ensure the lyophilized powder was fully dissolved in the correct volume of solvent. Briefly vortex and centrifuge the vial to ensure all material is in the solution. Confirm the concentration using a spectrophotometer if possible.
-
-
Possible Cause 3: Off-Target Effects. At high concentrations, JQ1 may have off-target effects. It has also been shown to induce degradation of other proteins like c-FLIP via the proteasome, which could influence experimental outcomes in apoptosis studies.[14][15]
Problem: How can I check the integrity and purity of my JQ1?
-
Solution: Analytical Chemistry. The most definitive way to assess the purity of your compound and detect degradation products is by using High-Performance Liquid Chromatography (HPLC).[16][17] A stability-indicating HPLC method can separate the parent JQ1 peak from any potential degradants.[18] Comparing a sample of your current stock solution to a freshly prepared one or a certified standard can reveal any degradation. Mass spectrometry (LC-MS) can further help in identifying the mass of any impurity peaks.[19]
Data Presentation
Table 1: (+)-JQ1 Properties and Binding Affinities
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 456.99 g/mol | [20] |
| Purity (Typical) | >98% | [3] |
| IC50 BRD4 (BD1) | 77 nM | [3] |
| IC50 BRD4 (BD2) | 33 nM | [3] |
| Kd BRD4 (BD1) | ~50 nM | [5] |
| Solubility (DMSO) | ~60-90 mg/mL | [3][6] |
| Solubility (Ethanol) | ~10-46 mg/mL |[3][5] |
Table 2: Recommended Storage of (+)-JQ1
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Lyophilized Powder | Room Temperature or -20°C (desiccated) | ≥ 24 months | [3][5] |
| DMSO Stock Solution | -20°C | ≤ 2 months | [3] |
| DMSO Stock Solution | -80°C | ≥ 1 year | [6][21] |
| Aqueous Solution | 4°C or Room Temperature | ≤ 1 day |[5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration JQ1 Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution of JQ1 in DMSO.
-
Materials: (+)-JQ1 lyophilized powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Briefly centrifuge the vial of lyophilized JQ1 powder to ensure all powder is at the bottom. b. To prepare a 10 mM stock solution from 5 mg of powder (MW: 456.99), add 1.094 mL of anhydrous DMSO to the vial.[3] Adjust volume based on the actual amount of powder and desired concentration. c. Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. d. Centrifuge the vial briefly to collect the solution at the bottom. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. f. Label aliquots clearly with the compound name, concentration, and date. g. Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 2 months).[3][6]
Protocol 2: General Workflow for a Forced Degradation Study by HPLC
-
Objective: To assess the stability of JQ1 under stress conditions and develop a stability-indicating HPLC method.[16][18]
-
Materials: JQ1, HPLC-grade solvents (e.g., acetonitrile, water), acids (HCl), bases (NaOH), oxidizing agents (H₂O₂), HPLC system with a UV or DAD detector, appropriate HPLC column (e.g., C18).
-
Procedure: a. Method Development: Develop an initial HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for JQ1. Mobile phase composition, flow rate, and column temperature should be optimized.[22] b. Sample Preparation: Prepare several identical solutions of JQ1 at a known concentration (e.g., 1 mg/mL) in a suitable solvent. c. Stress Conditions: Subject the JQ1 solutions to various stress conditions in parallel with a control sample stored at optimal conditions.[23]
- Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for several hours.[18]
- Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for several hours.[18]
- Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[23]
- Thermal Stress: Incubate a solution at a high temperature (e.g., 70°C) for 48 hours.[24]
- Photolytic Stress: Expose a solution to UV light according to ICH Q1B guidelines. d. Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using the developed HPLC method. e. Data Evaluation:
- Compare the chromatograms of the stressed samples to the control.
- Look for a decrease in the peak area of the parent JQ1 peak and the appearance of new peaks corresponding to degradation products.
- A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent JQ1 peak.[17]
- Peak purity analysis using a Diode Array Detector (DAD) can confirm that the parent peak is not co-eluting with any degradants.[23]
Mandatory Visualizations
Caption: Mechanism of action for (+)-JQ1 in inhibiting gene transcription.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent JQ1 results.
References
- 1. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijtsrd.com [ijtsrd.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating p53 Activation by RO8994: A Comparative Guide Using qPCR
For researchers and professionals in drug development, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of RO8994 (also known as SAR405838 or MI-77301), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, with a focus on validating its activation of the p53 pathway using quantitative real-time PCR (qPCR).[1][2] This document outlines the experimental data supporting this compound's efficacy and compares it with other known p53 activators.
Mechanism of Action: this compound and p53 Activation
This compound is a spiroindolinone that functions by inhibiting the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53, leading to p53 accumulation and the transcriptional activation of its downstream target genes.[1] This activation can induce cell-cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[1][3]
Comparative qPCR Data for p53 Target Gene Expression
Quantitative PCR is a sensitive method to measure the transcriptional activation of p53 by assessing the mRNA levels of its target genes. Below is a summary of data from studies on this compound (SAR405838) and other p53 activators.
Table 1: Upregulation of p53 Target Genes by this compound (SAR405838) in SJSA-1 Osteosarcoma Cells [3]
| Target Gene | Fold Induction (mRNA) at 24h |
| p21 (CDKN1A) | Dose-dependent increase |
| MDM2 | Dose-dependent increase |
| PUMA (BBC3) | Dose-dependent increase |
Table 2: Comparative Potency of p53 Activators in Wild-Type p53 Cancer Cell Lines [3]
| Compound | Relative Potency (Cell Growth Inhibition) |
| This compound (SAR405838) | 5-10 times more potent than MI-219 and nutlin-3a |
| MI-219 | - |
| Nutlin-3a | - |
Experimental Protocols
A detailed protocol for validating p53 activation by this compound using qPCR is provided below. This protocol is based on methodologies described in the literature for similar compounds.
Experimental Workflow for qPCR Validation
1. Cell Culture and Treatment:
-
Culture wild-type p53 cancer cell lines (e.g., SJSA-1, HCT-116) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 24 hours).
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the p53 target genes (p21/CDKN1A, MDM2, PUMA/BBC3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR detection system.
5. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
A Head-to-Head Showdown: RO8994 vs. Nutlin-3 in the Arena of MDM2-p53 Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Among the promising targets is the MDM2-p53 interaction, a critical node in the cell's tumor suppressor pathway. Two key players in this field, the spiroindolinone RO8994 and the cis-imidazoline Nutlin-3, have emerged as potent inhibitors of this interaction. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection and application of these valuable research tools.
Mechanism of Action: A Tale of Two Scaffolds
Both this compound and Nutlin-3 function by competitively binding to the p53-binding pocket of the MDM2 protein, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1] This inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[2][3]
While their ultimate goal is the same, this compound and Nutlin-3 belong to different chemical classes. Nutlin-3 is a pioneering cis-imidazoline-based compound, whereas this compound is a later-generation spiroindolinone.[4] This structural difference can influence their binding affinity, cellular potency, and pharmacokinetic properties. Some studies suggest that spiro-oxindole compounds like this compound may exhibit distinct mechanisms beyond simple p53-MDM2 dissociation, potentially leading to a more rapid apoptotic response compared to Nutlin-3.[5]
In Vitro Efficacy: A Quantitative Comparison
The potency of a compound is a critical determinant of its therapeutic potential. In vitro assays provide a quantitative measure of a compound's ability to inhibit its target and affect cancer cell viability.
| Parameter | This compound | Nutlin-3 | Cell Line(s) | Reference(s) |
| MDM2 Binding Affinity (IC50) | 5 nM (HTRF assay) | 90 nM | Not specified for direct comparison | [1][6] |
| Cell Proliferation (IC50) | 20 nM (MTT assay) | 17.68 ± 4.52 µM (A549), ~2.3-4.7 µM (HCT116) | Not specified for this compound, A549, HCT116 for Nutlin-3 | [6][7] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
The available data suggests that this compound exhibits a significantly higher binding affinity for MDM2 compared to Nutlin-3.[1][6] This translates to a more potent inhibition of cancer cell proliferation in vitro, with this compound demonstrating activity in the nanomolar range, while Nutlin-3's efficacy is typically observed in the micromolar range.[6][7]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate test of an anti-cancer agent's efficacy lies in its ability to control tumor growth in a living organism. Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, provide valuable insights into a compound's in vivo activity.
| Compound | Dose | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition | Reference(s) |
| This compound | 1.56 mg/kg | Daily | SJSA-1 (osteosarcoma) | >60% | [8] |
| 3.125 mg/kg | Daily | SJSA-1 (osteosarcoma) | Tumor stasis | [8] | |
| 6.25 mg/kg | Daily | SJSA-1 (osteosarcoma) | Tumor regression | [8] | |
| Nutlin-3 | 200 mg/kg | Daily | Gastric Cancer Xenograft | Significant | [9] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in xenograft models and experimental protocols.
In the SJSA-1 osteosarcoma xenograft model, which is characterized by MDM2 amplification, this compound demonstrated remarkable dose-dependent tumor growth inhibition, achieving tumor stasis and even regression at higher doses.[8] While direct comparative in vivo data in the same model is limited, studies on Nutlin-3 have also shown significant antitumor activity in various xenograft models, albeit generally at higher doses.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Inhibition of the MDM2-p53 interaction by this compound and Nutlin-3.
Caption: A typical workflow for in vitro comparison of this compound and Nutlin-3.
Experimental Protocols
MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the binding affinity of compounds to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (this compound, Nutlin-3)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds, recombinant MDM2 protein, and biotinylated p53 peptide.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Add the europium cryptate-labeled antibody and streptavidin-XL665 to the wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1, A549, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Nutlin-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Nutlin-3 for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot for p53 Pathway Activation
This technique is used to detect and quantify the levels of specific proteins, such as p53 and its downstream targets, following treatment with the inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, Nutlin-3)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or Nutlin-3 for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Both this compound and Nutlin-3 are invaluable tools for investigating the MDM2-p53 signaling pathway and hold therapeutic promise. The available data indicates that this compound, a spiroindolinone-based inhibitor, demonstrates superior in vitro potency in terms of both MDM2 binding and inhibition of cancer cell proliferation compared to the first-generation imidazoline-based inhibitor, Nutlin-3. Furthermore, preclinical in vivo studies highlight the potent anti-tumor activity of this compound at low doses. The choice between these two compounds will depend on the specific research question, the experimental system, and the desired potency. For studies requiring a highly potent and selective MDM2 inhibitor with demonstrated in vivo efficacy, this compound represents a compelling option. Nutlin-3 remains a well-characterized and widely used tool compound, particularly for initial proof-of-concept studies. Further head-to-head comparative studies will be instrumental in fully elucidating the relative advantages of these two important molecules in the context of cancer therapy.
References
- 1. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutlin-3 preferentially sensitises wild-type p53-expressing cancer cells to DR5-selective TRAIL over rhTRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDM2 antagonist MI-219 (spiro-oxindole), but not Nutlin-3 (cis-imidazoline), regulates p53 through enhanced HDM2 autoubiquitination and degradation in human malignant B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: RO8994 vs. RG7388 (Idasanutlin)
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in wild-type (WT) p53 cancers. This guide provides a detailed preclinical comparison of two potent MDM2 inhibitors, RO8994 and RG7388 (idasanutlin), intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Restoring p53 Function
Both this compound and RG7388 are small molecule inhibitors that target the E3 ubiquitin ligase MDM2.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53. By binding to MDM2 in the p53-binding pocket, these inhibitors prevent the MDM2-p53 interaction. This restores p53 function, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair.[3][4] This targeted approach offers a non-genotoxic strategy for cancer treatment.
Caption: p53-MDM2 pathway and inhibitor action.
In Vitro Performance: Potency and Cellular Activity
Both this compound and RG7388 demonstrate high potency in inhibiting the MDM2-p53 interaction and subsequent cancer cell proliferation. The following tables summarize their in vitro activity from various preclinical studies. It is important to note that the data for each compound are derived from different studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: Biochemical and Cellular Potency
| Compound | Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |
| This compound | HTRF Binding Assay | MDM2 | 5 | [5] |
| MTT Proliferation Assay | Not specified | 20 | [5] | |
| RG7388 (idasanutlin) | HTRF Binding Assay | MDM2 | 6 | [2] |
| Cell Proliferation Assay | SJSA-1 (Osteosarcoma) | 10 | [6] | |
| Cell Proliferation Assay | HCT116 (Colon Cancer) | 10 | [6] | |
| Cell Proliferation Assay | Multiple Neuroblastoma cell lines | 14.8 - 140.3 | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of novel therapeutic agents. Both this compound and RG7388 have demonstrated significant anti-tumor activity in various cancer models.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing and Schedule | Outcome | Reference |
| This compound | SJSA-1 (Osteosarcoma) | 1.56 mg/kg, oral, daily | >60% tumor growth inhibition | [7] |
| SJSA-1 (Osteosarcoma) | 3.125 mg/kg, oral, daily | Tumor stasis | [7] | |
| SJSA-1 (Osteosarcoma) | 6.25 mg/kg, oral, daily | Tumor regression | [7] | |
| RG7388 (idasanutlin) | SJSA-1 (Osteosarcoma) | 25 mg/kg, oral | Tumor growth inhibition and regression | [8] |
| Neuroblastoma (NGP, SH-SY5Y, LAN-5) | Not specified | 59-75% tumor inhibition | [9] | |
| Rhabdomyosarcoma (Rh18, Rh30) | 40-100 mg/kg, oral, various schedules | Enhanced radiation response | [4] | |
| Glioblastoma (GBM108) | 70 mg/kg/day, oral | Increased survival | [10] | |
| Nasopharyngeal Carcinoma (5-8F) | 25 mg/kg, oral, every other day | Significant tumor growth inhibition | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for the key assays used to evaluate this compound and RG7388.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to measure the binding affinity of the inhibitors to the MDM2 protein.
Caption: HTRF binding assay workflow.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged MDM2 protein, biotinylated p53 peptide, and serial dilutions of the test compound (this compound or RG7388).
-
Incubation: In a microplate, incubate the GST-MDM2, biotinylated p53 peptide, and the test compound.
-
Detection Reagent Addition: Add Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
Signal Measurement: After a final incubation period, measure the time-resolved fluorescence resonance energy transfer (FRET) signal. The signal is inversely proportional to the binding of the test compound.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the p53 peptide from MDM2.
MTT Cell Proliferation Assay
This colorimetric assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or RG7388 and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by comparing the absorbance of treated cells to untreated control cells.
Western Blot for p53 Pathway Activation
Western blotting is used to detect the levels of p53 and its downstream target proteins (e.g., p21, MDM2) to confirm pathway activation upon inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cancer cells with the inhibitor for a defined time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
Caption: In vivo xenograft study workflow.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., SJSA-1) into immunocompromised mice.
-
Tumor Establishment: Allow tumors to grow to a palpable size.
-
Group Allocation: Randomly assign mice to treatment groups (vehicle control, this compound, or RG7388 at various doses).
-
Drug Administration: Administer the compounds orally according to the specified dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group. Tumors may also be excised for biomarker analysis (e.g., Western blot or immunohistochemistry for p53 pathway proteins).
Conclusion
Both this compound and RG7388 (idasanutlin) are highly potent and selective MDM2 inhibitors with compelling preclinical data supporting their development as cancer therapeutics. While RG7388 has been more extensively characterized in a wider range of preclinical models, the available data for this compound, particularly its potent in vivo efficacy at low doses in the SJSA-1 model, highlights its significant potential. The choice between these or other MDM2 inhibitors for further development or clinical application will depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in relevant preclinical models and ultimately, in clinical trials. This guide provides a foundational comparison to aid in these critical evaluations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MDM2 by RG7388 Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
RO8994: A New Generation MDM2 Inhibitor Demonstrating Superior Preclinical Performance
RO8994, a novel spiroindolinone small-molecule inhibitor, exhibits significant advantages over first-generation MDM2 inhibitors, such as the nutlin class of compounds (e.g., RG7112). These advantages lie in its enhanced potency, superior in vivo efficacy, and improved pharmacokinetic properties. This guide provides a detailed comparison of this compound with first-generation MDM2 inhibitors, supported by experimental data, to inform researchers and drug development professionals.
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.[3] Small-molecule inhibitors that disrupt the p53-MDM2 interaction can restore p53 function, representing a promising therapeutic strategy.[1][2]
First-generation MDM2 inhibitors, such as the nutlin derivative RG7112, validated this therapeutic approach and advanced into clinical trials.[2][4] However, the development of next-generation inhibitors like this compound aimed to address the limitations of these earlier compounds, seeking to improve upon their potency and pharmacokinetic profiles.[5][6]
Enhanced In Vitro Potency of this compound
This compound demonstrates markedly improved potency in disrupting the p53-MDM2 interaction and inhibiting the proliferation of cancer cells with wild-type p53 compared to the first-generation inhibitor RG7112.
Table 1: Comparison of In Vitro Activity of this compound and RG7112
| Parameter | This compound | RG7112 | Fold Improvement (RG7112/RO8994) |
| MDM2 Binding Affinity (HTRF IC50, nM) | 7 | 18[1] | ~2.6 |
| Cellular Antiproliferative Activity (IC50, µM) | |||
| SJSA-1 (Osteosarcoma, MDM2 amplified) | 0.09 | 0.44[7] | ~4.9 |
| RKO (Colon Carcinoma) | 0.25 | 2.2[8] | ~8.8 |
| HCT116 (Colon Carcinoma) | 0.28 | 0.18[8] | ~0.6 |
Data for this compound is from Zhang et al., 2014, unless otherwise cited. Data for RG7112 is from various sources as cited.
Superior In Vivo Efficacy
In preclinical xenograft models of human cancer, this compound exhibits more potent and durable antitumor activity than first-generation inhibitors.
Table 2: In Vivo Antitumor Efficacy in SJSA-1 Osteosarcoma Xenograft Model
| Compound | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| This compound | 6.25 | Once daily | >100 (regression) | Durable tumor regression observed.[5] |
| RG7112 | 100 | Once daily | Intermediate activity (EFS T/C > 2) | Tumor growth inhibition, but regression not consistently reported at this level.[7] |
EFS T/C: Event-Free Survival Time for Control/Treated. A value > 2 indicates significant activity.
Improved Pharmacokinetic Profile
While a direct head-to-head pharmacokinetic study is not publicly available, data from separate preclinical studies suggest that this compound possesses a more favorable pharmacokinetic profile compared to RG7112, potentially allowing for more convenient dosing schedules and sustained target engagement.
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | This compound | RG7112 |
| Dose (mg/kg, p.o.) | Not explicitly stated | 50 |
| Cmax (µg/mL) | Data not available | 15.5[2] |
| AUClast (µg·h/mL) | Data not available | 251.2[2] |
| Brain Penetration | Data not available | Yes, crosses the blood-brain barrier.[9] |
| General Observation | Described as having an "excellent PK profile".[5] | High interpatient variability in clinical trials.[4] |
Note: The pharmacokinetic data for this compound and RG7112 are from different studies and should be compared with caution.
Signaling Pathway and Experimental Workflow
The core mechanism of action for both this compound and first-generation MDM2 inhibitors is the reactivation of the p53 signaling pathway.
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
The evaluation of MDM2 inhibitors follows a standardized preclinical workflow.
Caption: A typical preclinical drug discovery workflow for MDM2 inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2 Binding
This assay quantifies the ability of a compound to disrupt the interaction between p53 and MDM2. A biotinylated p53 peptide and a GST-tagged MDM2 protein are used.[10] Detection is achieved with streptavidin-XL665 and a europium cryptate-labeled anti-GST antibody.[10] When the p53-MDM2 complex forms, the two fluorophores are brought into proximity, resulting in a FRET signal.[10] Inhibitors compete with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal. The IC50 value is determined from the dose-response curve.
Cell Viability Assay
The antiproliferative activity of the compounds is assessed using assays such as the WST-8 or MTT assay. Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 5 days).[11] A reagent (WST-8 or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured, and the IC50 value, the concentration of inhibitor that causes 50% reduction in cell viability, is calculated.[11]
In Vivo Xenograft Studies
Human cancer cells (e.g., SJSA-1 osteosarcoma cells) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[7][12] Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule.[7] Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p53 and its target genes).[8][12]
Conclusion
The preclinical data strongly suggest that this compound represents a significant advancement over first-generation MDM2 inhibitors. Its superior potency in binding to MDM2 and inhibiting cancer cell growth, coupled with its robust in vivo efficacy at lower doses, highlights its potential as a more effective therapeutic agent. The improved pharmacological properties of this compound may translate to a better safety profile and a more convenient dosing regimen in clinical settings. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancers with wild-type p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Testing of the MDM2 Inhibitor RG7112 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Orthotopic osteosarcoma xenograft tumour mouse model [bio-protocol.org]
Navigating the Specificity of MDM2 Inhibition: A Comparative Analysis of RO8994 and Alternative Compounds
For researchers, scientists, and drug development professionals, the selection of a highly specific molecular probe or therapeutic candidate is paramount. This guide provides a comparative overview of the MDM2 inhibitor RO8994, with a focus on its cross-reactivity with other cellular targets in relation to other prominent MDM2 inhibitors.
This compound is a potent and selective spiroindolinone inhibitor of the p53-MDM2 interaction, designed to reactivate the p53 tumor suppressor pathway.[1][2] Its development represents an evolution from earlier classes of MDM2 inhibitors, aiming for improved pharmacological properties. While lauded for its high affinity and selectivity for MDM2, a comprehensive, publicly available dataset quantifying its cross-reactivity against a broad range of cellular targets remains elusive. This guide will synthesize the available data for this compound and compare it with established MDM2 inhibitors such as Nutlin-3a, Idasanutlin (RG7388), Navtemadlin (AMG232), and Milademetan, for which more extensive selectivity data is accessible.
Potency at the Primary Target: MDM2
The primary measure of a targeted inhibitor's efficacy is its potency against its intended target. The following table summarizes the reported potencies of this compound and its counterparts against the MDM2 protein, primarily measured by biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | MDM2 | HTRF | 5 | [1] |
| Nutlin-3a | MDM2 | HTRF | ~90 | |
| Idasanutlin (RG7388) | p53-MDM2 | HTRF | 6 | |
| Navtemadlin (AMG232) | p53-MDM2 | HTRF | 0.6 | |
| Milademetan | MDM2-p53 | In vitro | Nanomolar concentrations | [3] |
Cross-Reactivity Profiles: A Comparative Look
Navtemadlin, for instance, has been shown to have exceptional selectivity for MDM2 in affinity-based protein profiling experiments.[3][4][5][6] Idasanutlin is described as being more potent and selective than its predecessor, RG7112. The following table summarizes the known cross-reactivity information for the compared molecules.
| Compound | Selectivity Profile | Comments |
| This compound | Described as "highly potent and selective". | No publicly available broad-panel screening data (e.g., kinome scan, E3 ligase panel). |
| Nutlin-3a | Generally considered selective for MDM2. | May have off-target effects at higher concentrations. |
| Idasanutlin (RG7388) | More potent and selective than first-generation MDM2 inhibitors. | Limited public data on broad-panel screening. |
| Navtemadlin (AMG232) | "Exceptional selectivity" for MDM2. | Affinity-based protein profiling revealed minimal and inconsistent off-targets across different cell lines.[3][4][5][6] |
| Milademetan | Described as a "selective small-molecule inhibitor". | Clinical data suggests a manageable safety profile, implying a degree of selectivity. |
Experimental Protocols for Assessing Specificity
The determination of an inhibitor's selectivity profile relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays used in the characterization of MDM2 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
This biochemical assay is commonly used to screen for and characterize inhibitors of the p53-MDM2 protein-protein interaction.
-
Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). One of the interacting partners (e.g., MDM2) is labeled with the donor, and the other (e.g., a p53-derived peptide) is labeled with the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of GST-MDM2 and biotinylated p53 peptide to the wells of the microplate.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add a mixture of the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand (e.g., MDM2 inhibitor) and an analyte (e.g., MDM2 protein).
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules is immobilized on the sensor chip, and the other is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant MDM2 protein
-
Test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
-
-
Procedure:
-
Immobilize the MDM2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized MDM2 surface and a reference flow cell (without immobilized protein).
-
Monitor the association and dissociation phases in real-time by recording the SPR sensorgram.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.
-
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to a temperature that causes partial denaturation and aggregation of the target protein. If the compound binds to the target protein, it will be stabilized and remain in the soluble fraction. The amount of soluble target protein is then quantified, usually by Western blotting or other protein detection methods.
-
Materials:
-
Cell line expressing the target protein (e.g., MDM2)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Antibody specific to the target protein
-
Western blotting equipment and reagents
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal dose-response experiments.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable method.
-
A shift in the melting temperature or an increase in the amount of soluble protein in the presence of the compound indicates target engagement.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for assessing inhibitor selectivity.
Conclusion
This compound stands as a potent and promising inhibitor of the p53-MDM2 interaction. Its high affinity for MDM2 places it among the leading candidates in its class. However, for a comprehensive understanding of its therapeutic potential and to confidently utilize it as a specific molecular probe, a detailed and publicly available cross-reactivity profile is essential. While qualitative descriptions of its selectivity are encouraging, quantitative data from broad-panel off-target screens would provide the definitive evidence required for a truly objective comparison with other MDM2 inhibitors like navtemadlin, which has demonstrated a very clean selectivity profile. Researchers and drug developers are encouraged to consider the available data and the remaining knowledge gaps when selecting an MDM2 inhibitor for their specific application. Further studies detailing the off-target profile of this compound would be of great value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective spiroindolinone MDM2 inhibitor, this compound, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spiroindolinone Compounds in Oncology: A Head-to-Head Comparison of RO8994 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the p53-MDM2 protein-protein interaction has emerged as a promising therapeutic strategy in cancer treatment. Among the various small molecules developed to reactivate the tumor suppressor functions of p53, spiroindolinone compounds have shown significant potential. This guide provides a head-to-head comparison of the prominent spiroindolinone MDM2 inhibitor, RO8994, with other notable compounds from the same class, supported by experimental data and detailed methodologies.
Overview of Spiroindolinone MDM2 Inhibitors
Spiroindolinone-based compounds are potent and selective antagonists of MDM2, designed to fit into the p53-binding pocket of the MDM2 protein. By disrupting this interaction, they prevent the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53. This compound, a product of structure-based design, represents a significant advancement in this class of inhibitors.[1] This guide will focus on comparing this compound with its structural analogs and other relevant spiroindolinone compounds.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and other selected spiroindolinone compounds based on available preclinical data.
Table 1: In Vitro Activity of Spiroindolinone MDM2 Inhibitors
| Compound | MDM2 Binding Affinity (HTRF IC50, nM) | Cell Proliferation Inhibition (MTT Assay IC50, µM) |
| SJSA-1 (Osteosarcoma) | ||
| This compound | ~5-7 | ~0.013-0.015 |
| RO2468 | ~6 | ~0.003 |
| RO5353 | ~7 | ~0.002 |
| MI-888 | Not directly compared in the same study | Not directly compared in the same study |
| RG7388 | Not a spiroindolinone, but a relevant comparator | Not directly compared in the same study |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. HTRF (Homogeneous Time-Resolved Fluorescence) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are standard methods for measuring binding affinity and cell viability, respectively.
Table 2: In Vivo Efficacy of Spiroindolinone MDM2 Inhibitors in SJSA-1 Xenograft Models
| Compound | Dose (mg/kg, oral) | Tumor Growth Inhibition | Observations |
| This compound | 1.56 | >60% | Significant tumor growth inhibition. |
| 3.125 | - | Tumor stasis. | |
| 6.25 | - | Tumor regression.[1] | |
| RO2468 | 10 | - | Tumor regression. |
| RO5353 | 10 | - | Tumor regression. |
The SJSA-1 osteosarcoma cell line is characterized by MDM2 amplification and wild-type p53, making it a relevant model for evaluating MDM2 inhibitors.[2]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
Validating the Specificity of RO8994 for MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Murine Double Minute 2 (MDM2) inhibitor, RO8994, with other alternative inhibitors. The content is supported by experimental data to validate its specificity for MDM2, a key negative regulator of the p53 tumor suppressor protein.
Executive Summary
This compound is a highly potent and selective spiroindolinone inhibitor of the MDM2-p53 interaction.[1][2] It demonstrates low nanomolar efficacy in both biochemical and cellular assays, positioning it as a significant compound in the landscape of targeted cancer therapies. This guide will delve into the comparative potency and cellular activity of this compound against other well-known MDM2 inhibitors and provide detailed protocols for key experiments to assess its specificity.
Comparative Performance of MDM2 Inhibitors
The efficacy of small molecule inhibitors targeting the MDM2-p53 interaction is a critical determinant of their therapeutic potential. The following tables summarize the quantitative data on the binding affinity and cellular potency of this compound in comparison to other notable MDM2 inhibitors.
Table 1: Biochemical Binding Affinity of MDM2 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | HTRF | 5 | [1][2] |
| Nutlin-3a | SPR | ~90 | [3] |
| RG7112 | HTRF | 18 | [4] |
| Idasanutlin (RG7388) | HTRF | 6 | [5] |
| AMG232 (Navtemadlin) | HTRF | 0.6 | [6] |
| MI-888 | FP | Ki = 0.44 | [4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the binding of MDM2 to p53 by 50%. A lower IC50 indicates higher potency. HTRF (Homogeneous Time-Resolved Fluorescence), SPR (Surface Plasmon Resonance), and FP (Fluorescence Polarization) are common biochemical assays to measure protein-protein interactions.
Table 2: Cellular Potency of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
| This compound | SJSA-1 | MTT | 20 | [1][2] |
| Nutlin-3a | Multiple | Various | Wide range (μM) | [7] |
| RG7112 | Multiple | Various | 180 - 2200 | [4] |
| Idasanutlin (RG7388) | Multiple | Various | ~30 (average) | [5] |
| AMG232 (Navtemadlin) | SJSA-1 | BrdU | 9.1 | [8] |
| MI-888 | SJSA-1 | Cell Growth | 80 | [4] |
EC50 (Half-maximal effective concentration) or IC50 values in cellular assays represent the concentration of the inhibitor that gives a half-maximal response (e.g., inhibition of cell proliferation). SJSA-1 is an osteosarcoma cell line with MDM2 amplification. MTT and BrdU assays are used to assess cell proliferation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental logic for validating the specificity of this compound, the following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the direct binding of an inhibitor to the MDM2 protein.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilutions.
-
Add 5 µL of GST-MDM2 protein to each well.
-
Add 5 µL of a pre-mixed solution of biotinylated p53 peptide and streptavidin-XL665.
-
Add 5 µL of the europium cryptate-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the inhibitor concentration to determine the IC50.
Co-Immunoprecipitation (Co-IP) and Western Blot
This experiment confirms that the inhibitor disrupts the interaction between MDM2 and p53 within a cellular context.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-p53 and anti-MDM2 antibodies for Western blotting
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture SJSA-1 cells and treat with varying concentrations of this compound or controls for a specified time (e.g., 24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the presence of this compound indicates disruption of their interaction.
-
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on cell proliferation and is used to determine the EC50.
Materials:
-
p53 wild-type and p53-mutant cancer cell lines
-
This compound and control compounds
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the inhibitor concentration to calculate the EC50 value. Comparing the EC50 values between p53 wild-type and mutant cell lines provides evidence for p53-dependent activity and thus on-target specificity.
Selectivity and Off-Target Effects
A crucial aspect of validating a specific inhibitor is to assess its off-target effects. While this compound is reported to be highly selective, comprehensive data from broad kinase or other off-target screening panels are not yet publicly available. Studies on other potent MDM2 inhibitors like Navtemadlin (AMG232) have shown a high degree of selectivity with minimal consistent off-targets across different cell lines.[9][10] This suggests that the chemical scaffold of potent MDM2 inhibitors can achieve high specificity. For a complete validation of this compound, it would be essential to perform similar off-target profiling, for instance, through a kinase screening panel, to ensure that its cellular effects are not due to unintended interactions with other cellular proteins.
Conclusion
The available data strongly support the characterization of this compound as a potent and selective inhibitor of the MDM2-p53 interaction. Its low nanomolar IC50 in biochemical assays and potent anti-proliferative effects in p53 wild-type cancer cells highlight its on-target efficacy. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further investigate the specificity of this compound and other MDM2 inhibitors. Future studies should focus on comprehensive off-target profiling to complete the specificity validation of this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Combinations: RO8994 and Targeted Therapies in Cancer Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical evidence for the synergistic effects of the MDM2 inhibitor RO8994 with other targeted therapies. While direct quantitative data for this compound in combination studies is limited in publicly available literature, this guide leverages compelling data from studies on other potent MDM2 inhibitors that share the same mechanism of action: the reactivation of the p53 tumor suppressor pathway.
This compound is a potent and selective spiroindolinone inhibitor of the MDM2-p53 interaction[1]. By disrupting this interaction, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. The strategic combination of this compound with other targeted therapies holds the promise of enhanced anti-tumor efficacy, the potential to overcome drug resistance, and the possibility of reducing therapeutic doses to mitigate toxicity. This guide explores the preclinical rationale and supporting data for combining this compound with key targeted therapy classes.
Synergistic Effects with BCL-2 Inhibitors
Rationale for Combination:
The B-cell lymphoma 2 (BCL-2) family of proteins plays a crucial role in regulating apoptosis. Anti-apoptotic members like BCL-2 sequester pro-apoptotic proteins, preventing programmed cell death. The BCL-2 inhibitor venetoclax has shown significant clinical activity in various hematological malignancies. The combination of an MDM2 inhibitor with a BCL-2 inhibitor presents a powerful two-pronged attack on cancer cell survival. By activating p53, MDM2 inhibitors can upregulate pro-apoptotic proteins like PUMA and NOXA, which can neutralize other anti-apoptotic BCL-2 family members, thereby sensitizing cells to BCL-2 inhibition by venetoclax.
Preclinical Evidence (with MDM2 Inhibitors Idasanutlin and NVP-CGM097):
| Cancer Type | MDM2 Inhibitor | Combination Agent | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Idasanutlin | Venetoclax | Synergistic induction of apoptosis in p53 wild-type AML cell lines and superior in vivo efficacy in xenograft models. | [2] |
| Neuroblastoma (MYCN-amplified) | NVP-CGM097 | Venetoclax | Strong synergistic cell killing. MDM2 inhibition increased the expression of the pro-apoptotic protein NOXA, which was crucial for the enhanced efficacy of venetoclax. | [3] |
Synergistic Effects with MEK Inhibitors
Rationale for Combination:
The mitogen-activated protein kinase (MAPK) pathway, which includes the kinases BRAF and MEK, is a critical signaling cascade that promotes cell proliferation and survival. Inhibitors of MEK, such as trametinib, have demonstrated efficacy in cancers with activating mutations in this pathway. The combination of an MDM2 inhibitor with a MEK inhibitor can simultaneously block two major cancer-promoting pathways, leading to a more profound anti-tumor effect.
Preclinical Evidence:
Preclinical studies have demonstrated synergistic effects when combining MDM2 inhibitors with MEK inhibitors in various cancer models.
| Cancer Type | MDM2 Inhibitor | Combination Agent | Key Findings | Reference |
| Melanoma | Siremadlin | Trametinib | High synergy observed in in vitro cytotoxicity assays in melanoma A375 cells. |
Note: While a specific study detailing this compound and a MEK inhibitor was not identified, the broad synergistic potential of this combination is supported by high-throughput screening studies on MDM2 inhibitors.
Synergistic Effects with PI3K Inhibitors
Rationale for Combination:
The phosphatidylinositol 3-kinase (PI3K) pathway is another central signaling network that governs cell growth, metabolism, and survival. Dysregulation of this pathway is a common event in many cancers. Combining an MDM2 inhibitor with a PI3K inhibitor, such as pictilisib, offers a dual-pronged approach to simultaneously reactivate p53-mediated tumor suppression and inhibit a key pro-survival pathway.
Preclinical Evidence:
Genome-scale screening studies have identified that inhibiting specific genes can synergize with PI3K inhibition to induce apoptosis[4][5][6]. While direct preclinical data for this compound in combination with a PI3K inhibitor is not currently available, the general principle of dual pathway inhibition provides a strong rationale for this combination.
| Cancer Type | PI3K Inhibitor | Combination Strategy | Key Findings | Reference |
| Breast Cancer | Pictilisib | Combination with inhibitors of PIM2 and ZAK kinases | Synergistic induction of apoptosis in PIK3CA mutant breast cancer cells. | [4][5][6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the targeted signaling pathways and a general workflow for assessing drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in preclinical synergy studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the targeted therapy of interest, and the combination of both. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Synergy is then calculated using models such as the Bliss independence or Loewe additivity model.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase-driven cleavage of the substrate, which generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Increased luminescence is indicative of increased caspase activity and apoptosis. Compare the luminescence of treated cells to control cells to determine the fold-change in apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Treat cells in larger culture dishes (e.g., 6-well plates) with the drugs of interest.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for thousands of individual cells.
-
Data Analysis: The resulting data is plotted as a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An increase in the sub-G1 peak is indicative of apoptosis.
Conclusion
The preclinical data for MDM2 inhibitors strongly suggests that this compound has the potential to act synergistically with a range of targeted therapies, including BCL-2 inhibitors, MEK inhibitors, and PI3K inhibitors. These combinations offer the prospect of more effective and durable anti-cancer responses by simultaneously targeting multiple oncogenic pathways. Further preclinical studies specifically investigating this compound in these combinations are warranted to provide direct quantitative evidence and to guide the design of future clinical trials. The experimental protocols outlined in this guide provide a framework for conducting such vital research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 图书馆电子资源远程访问云系统 [evpn.library.nenu.edu.cn]
Unveiling the Safety Landscape of MDM2 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the safety profiles of emerging MDM2 inhibitors, supported by experimental data from clinical trials. This analysis aims to provide a clear perspective on the toxicities associated with this class of drugs, facilitating informed decisions in the advancement of cancer therapeutics.
The inhibition of the MDM2-p53 interaction is a promising strategy in oncology, aiming to restore the tumor-suppressive function of p53. Several small molecule MDM2 inhibitors have entered clinical development, demonstrating therapeutic potential. However, as with any novel therapy, understanding their safety and toxicity is paramount. This guide provides a comparative analysis of the safety profiles of five prominent MDM2 inhibitors: navtemadlin (AMG-232), idasanutlin (RG7388), milademetan, brigimadlin (BI 907828), and alrizomadlin (APG-115).
Comparative Safety Profiles of MDM2 Inhibitors
The most common treatment-related adverse events (TRAEs) observed with MDM2 inhibitors are hematological and gastrointestinal toxicities. These are generally considered on-target effects resulting from the reactivation of p53 in normal tissues. The following table summarizes the incidence of key Grade ≥3 TRAEs from various clinical trials.
| Adverse Event | Navtemadlin (AMG-232) | Idasanutlin (RG7388) | Milademetan[1][2] | Brigimadlin (BI 907828)[3] | Alrizomadlin (APG-115)[4][5] |
| Thrombocytopenia | 19% | Data not consistently reported in easily comparable format | 29.0% (all doses), 15.0% (recommended dose) | 25.9% | 33.3% |
| Neutropenia | Not specified as Grade 3/4 | Data not consistently reported in easily comparable format | 15.0% (all doses), 5.0% (recommended dose) | 24.1% | 23.8% |
| Anemia | 32% | Data not consistently reported in easily comparable format | 13.1% (all doses), 0% (recommended dose) | Not specified as Grade 3/4 | 23.8% |
| Nausea | Not specified as Grade 3/4 | N/A | Not specified as Grade 3/4 | Not specified as Grade 3/4 | Not specified as Grade 3/4 |
| Vomiting | Not specified as Grade 3/4 | N/A | Not specified as Grade 3/4 | Not specified as Grade 3/4 | Not specified as Grade 3/4 |
| Diarrhea | Not specified as Grade 3/4 | 87.3% (all grades, in combination with venetoclax)[6] | Not specified as Grade 3/4 | Not specified as Grade 3/4 | Not specified as Grade 3/4 |
| Fatigue | Not specified as Grade 3/4 | N/A | Not specified as Grade 3/4 | Not specified as Grade 3/4 | Not specified as Grade 3/4 |
| Febrile Neutropenia | Not specified as Grade 3/4 | 45.5% (in combination with venetoclax)[6][7] | Not specified as Grade 3/4 | Not specified as Grade 3/4 | DLT in one patient at 200 mg[4][5] |
| Clinical Trial | NCT03787602 | NCT02670044 | NCT01877382[1][2][8] | NCT03449381[3] | First-in-human phase I study[4][5] |
Note: Direct comparison is challenging due to variations in study populations, dosing schedules, and reporting methodologies. The data for idasanutlin is from a combination therapy trial, which may influence the observed adverse event rates.
Experimental Protocols
The safety data presented in this guide are primarily derived from Phase I, first-in-human, dose-escalation clinical trials. The methodologies employed in these studies are crucial for understanding the context of the safety profiles.
Phase I Clinical Trial Design for Toxicity Assessment:
The primary objective of Phase I trials is to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of a new drug. A common design is the "3+3" dose-escalation scheme. Key aspects of the protocol for assessing safety include:
-
Patient Population: Typically, patients with advanced solid tumors or hematological malignancies who have exhausted standard treatment options are enrolled.
-
Dose Escalation: The drug is administered to cohorts of 3-6 patients at escalating dose levels. Dose escalation proceeds only if the treatment is deemed safe in the current cohort.
-
Dose-Limiting Toxicity (DLT) Monitoring: Patients are closely monitored for a predefined period (usually the first cycle of treatment) for the occurrence of DLTs. DLTs are severe adverse events that are considered unacceptable and prevent further dose escalation.
-
Adverse Event (AE) Grading: The severity of all adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized five-point scale (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe; Grade 4: Life-threatening; Grade 5: Death).
-
Data Collection: Comprehensive data on all AEs, laboratory abnormalities, vital signs, and physical examinations are collected throughout the trial.
-
MTD Determination: The MTD is defined as the highest dose level at which less than a third of patients experience a DLT.
Signaling Pathways and Experimental Workflows
To visualize the biological basis of MDM2 inhibitor activity and the process of safety evaluation, the following diagrams are provided.
Caption: The p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.
Caption: A typical workflow for safety assessment in a Phase I dose-escalation trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax and idasanutlin in relapsed/refractory AML: a nonrandomized, open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venetoclax and idasanutlin in relapsed/refractory AML: a nonrandomized, open-label phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of RO8994: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for RO8994, a potent and selective spiroindolinone MDM2 inhibitor.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's specific environmental health and safety (EHS) protocols before handling or disposing of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be handled with care to mitigate risks to personnel and the environment. As a potent MDM2 inhibitor likely classified as a cytotoxic agent, specific waste management protocols apply.
Waste Segregation at the Point of Generation
Proper segregation of waste is the first and most critical step. All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Container |
| Unused or Expired this compound | Labeled hazardous chemical waste container |
| Contaminated Labware (e.g., vials, pipette tips, plates) | Sharps container for sharp items; designated hazardous waste bag or container for non-sharps |
| Contaminated PPE (gloves, lab coat) | Designated hazardous waste bag |
| Spill Cleanup Materials (absorbent pads, wipes) | Sealed, labeled hazardous waste bag |
Decontamination of Work Surfaces
Following any work with this compound, thoroughly decontaminate all surfaces.
Experimental Protocol: Surface Decontamination
-
Preparation: Ensure all disposable materials are segregated into the appropriate hazardous waste containers.
-
Initial Cleaning: Wipe down the work surface with a detergent solution to remove any gross contamination.
-
Rinsing: Wipe the surface with a lint-free cloth dampened with purified water.
-
Final Decontamination: Wipe the surface with a suitable laboratory disinfectant or 70% ethanol.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all wipes and cleaning materials as contaminated hazardous waste.
Disposal of Liquid and Solid Waste
Never dispose of this compound or its solutions down the drain.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Solid Waste: Place all solid waste, including contaminated labware and PPE, into designated, sealed, and clearly labeled hazardous waste containers.
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
Experimental Protocol: Spill Cleanup
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a chemical spill kit to absorb the spill. Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Collect: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area following the surface decontamination protocol.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway Context
This compound is an inhibitor of the MDM2-p53 interaction. Understanding this pathway highlights the compound's biological significance and the importance of proper handling.
Caption: this compound inhibits MDM2, preventing p53 degradation.
References
Essential Safety and Handling Protocols for RO8994
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RO8994. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent compound that requires careful handling to avoid exposure and ensure the integrity of research. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and emergency protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields. |
| Hands | Chemical-resistant gloves | Impervious, disposable gloves (double gloving is recommended). |
| Body | Protective Clothing | Impervious disposable protective clothing or lab coat. |
| Respiratory | Respirator | Use a respirator if ventilation is inadequate or when handling powders. |
Standard Operating Procedure for Handling this compound
A systematic approach to handling potent compounds like this compound minimizes risks. The following workflow diagram illustrates the key steps from preparation to disposal.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid creating airborne dust if the compound is a powder.
-
Contain: Use absorbent pads or socks to contain the spill and prevent it from spreading.
-
Neutralize/Absorb: For liquid spills, cover with an appropriate absorbent material. For solid spills, carefully scoop the material into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including PPE, absorbent materials, and empty containers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled container. Do not pour down the drain.
-
Arrangements: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of hazardous waste.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment for everyone.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
